Urease-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H27N5O5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[(E)-[4-[(1-benzyltriazol-4-yl)methoxy]phenyl]methylideneamino]-2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C30H27N5O5/c1-20-12-26(30-21(2)14-29(37)40-27(30)13-20)39-19-28(36)33-31-15-22-8-10-25(11-9-22)38-18-24-17-35(34-32-24)16-23-6-4-3-5-7-23/h3-15,17H,16,18-19H2,1-2H3,(H,33,36)/b31-15+ |
InChI Key |
UFGNJHPDRQEQOW-IBBHUPRXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of Urease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Urease, a nickel-dependent metalloenzyme, is a critical survival factor for various pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2][3][4] By catalyzing the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, urease elevates the pH of its environment, allowing acid-sensitive organisms to thrive in acidic milieus like the stomach.[3][4][5] This pivotal role in microbial pathogenesis has established urease as a compelling target for antimicrobial drug development. This guide delves into the mechanisms of action of urease inhibitors, presenting key data, experimental protocols, and visual representations of the underlying molecular interactions.
Core Mechanism of Urease and Inhibition Strategies
The active site of urease contains a binuclear nickel center, which is crucial for its catalytic activity.[6][7] The hydrolysis of urea proceeds through a well-orchestrated series of steps involving the coordination of urea to the nickel ions and subsequent nucleophilic attack by a water molecule.[5] Urease inhibitors primarily function by targeting this active site, disrupting the catalytic cycle. They can be broadly categorized based on their interaction with the nickel ions and surrounding amino acid residues.
Quantitative Analysis of Urease Inhibitors
The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds. The tables below summarize representative data for common classes of urease inhibitors against Jack bean urease, a frequently used model enzyme.
Table 1: Inhibitory Potency of Selected Urease Inhibitors against Jack Bean Urease
| Inhibitor Class | Compound | IC50 (µM) | Inhibition Type |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | ~25 - 100 | Competitive |
| Phosphorodiamidates | N-(n-butyl)thiophosphoric triamide (NBPT) | ~0.1 - 5 | Slow-binding, Competitive |
| Flavonoids | Quercetin | ~10 - 50 | Mixed |
| Coumarins | Biscoumarins | ~1 - 20 | Competitive |
| Fluoroquinolones | Levofloxacin | 7.24 ± 0.29 | Competitive |
| Cephalosporins | Cefadroxil | 21.35 ± 0.64 | Competitive |
Note: IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
The evaluation of urease inhibitors involves a series of in vitro and in silico methodologies. Below are detailed protocols for fundamental assays.
1. Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies ammonia production, a direct product of urease activity.
-
Principle: The amount of ammonia produced is determined by the reaction of ammonia with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-colored indophenol (B113434) complex. The intensity of the color, measured spectrophotometrically, is proportional to the urease activity.
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
Urease solution (e.g., Jack bean urease)
-
Urea solution (substrate)
-
Test inhibitor solution
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
-
Procedure:
-
Pre-incubate the urease solution with the test inhibitor at various concentrations for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction mixture for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding the phenol-nitroprusside reagent, followed by the alkaline hypochlorite reagent.
-
Incubate for color development (e.g., 30 minutes) at 37°C.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition and subsequently the IC50 value.
-
2. Enzyme Kinetics Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.
-
Principle: By measuring the initial reaction velocities at varying substrate (urea) and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated to elucidate the mechanism of inhibition.
-
Procedure:
-
Perform the urease activity assay as described above with a range of urea concentrations in the presence and absence of different fixed concentrations of the inhibitor.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
Alternatively, plot 1/V against the inhibitor concentration ([I]) at different fixed substrate concentrations (Dixon plot).
-
Analyze the resulting plots to determine the type of inhibition and the inhibition constant (Ki).
-
3. Molecular Docking Studies
Computational docking predicts the binding conformation and affinity of an inhibitor within the urease active site.
-
Principle: A computational algorithm docks the 3D structure of the inhibitor into the 3D structure of the urease active site, calculating the binding energy and identifying key interactions.
-
Software: AutoDock, Glide, GOLD, etc.
-
Procedure:
-
Obtain the 3D crystal structure of urease (e.g., from the Protein Data Bank).
-
Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
Generate the 3D structure of the inhibitor and optimize its geometry.
-
Perform the docking simulation to predict the binding mode and score the different poses.
-
Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions.
-
Visualizing Molecular Interactions and Workflows
Diagram 1: General Mechanism of Urease Catalysis
Caption: Simplified representation of urea hydrolysis at the binuclear nickel center of the urease active site.
Diagram 2: Competitive Inhibition Workflow
Caption: A typical experimental workflow for determining the type and potency of a urease inhibitor.
Diagram 3: In Silico Drug Discovery Pipeline
Caption: A streamlined workflow for the in silico discovery and optimization of novel urease inhibitors.
This guide provides a foundational understanding of the mechanisms of urease inhibition, supported by essential experimental and computational methodologies. The continued exploration of novel chemical scaffolds and inhibition strategies holds significant promise for the development of effective therapies against urease-dependent pathogens.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Urease Inhibitors: A Case Study on Imidazothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent class of urease inhibitors: imidazothiazole derivatives. While the specific designation "Urease-IN-18" does not correspond to a known compound in scientific literature, this document will focus on a representative and potent example from this class, compound 2c as described in recent studies, to illustrate the core principles of urease inhibitor development.[1]
Introduction: Urease as a Therapeutic Target
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[2][3] This enzymatic reaction is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[1][4][5][6] By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa.[2][3][6] Therefore, the inhibition of urease activity is a key therapeutic strategy for the eradication of H. pylori and the treatment of associated gastrointestinal diseases.[1][4] Ureases are found in a variety of organisms, including bacteria, fungi, algae, and plants.[2][7] The enzyme was first crystallized in 1926 by James B. Sumner, who demonstrated that a pure protein could function as an enzyme.[5][8]
The hydrolysis of urea occurs in two stages. First, urea is hydrolyzed to produce ammonia and carbamic acid. The carbamic acid then spontaneously decomposes into another molecule of ammonia and carbonic acid.[2] The overall reaction leads to an increase in the pH of the surrounding environment.[2]
Discovery of Imidazothiazole-Based Urease Inhibitors
The discovery of novel urease inhibitors often involves the screening of compound libraries and the rational design of molecules that can interact with the active site of the enzyme. The active site of urease contains two nickel ions that are essential for its catalytic activity.[2][5][6] Many inhibitors are designed to chelate these nickel ions or to mimic the structure of urea, the natural substrate.
Imidazo[2,1-b]thiazole (B1210989) is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Researchers have designed and synthesized a series of sulfonates and sulfamates bearing this scaffold to explore their potential as urease inhibitors.[1] This effort led to the identification of several potent compounds, with compound 2c emerging as a particularly strong inhibitor of H. pylori urease.[1]
Quantitative Data Summary
The inhibitory activities of the synthesized imidazothiazole derivatives were evaluated against H. pylori urease, with thiourea (B124793) used as a standard inhibitor. The results are summarized in the table below.
| Compound | IC50 (µM) against H. pylori Urease |
| 2c | 2.94 ± 0.05 |
| Thiourea (Standard) | 22.3 ± 0.031 |
| 1d | 3.09 ± 0.07 |
| 1a | - |
| 1h | - |
| 2d | - |
| 2f | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. Data for compounds 1a, 1h, 2d, and 2f, while mentioned as potent against H. pylori, did not have specific IC50 values for urease inhibition listed in the provided search context, but were noted for their antibacterial potency.[1]
Experimental Protocols
This section details the methodologies for the synthesis of a representative imidazothiazole-based urease inhibitor and the protocol for the in-vitro urease inhibition assay.
Synthesis of Imidazothiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole sulfonates and sulfamates generally follows a multi-step procedure. The synthesis of intermediate compounds is a crucial first step.[1]
General Procedure for the Synthesis of Intermediate Compounds 6 and 9:
The synthesis of the key intermediates, such as compounds 6 and 9 in the referenced study, is performed following established literature procedures.[1]
General Procedure for the Synthesis of Final Imidazothiazole Derivatives (e.g., compound 2c):
A detailed, step-by-step protocol for the synthesis of a specific compound like 2c would require access to the full experimental details within the cited paper. However, a generalized representation of the synthetic workflow is provided below.
Caption: A generalized workflow for the synthesis of imidazothiazole-based urease inhibitors.
Urease Inhibition Assay
The inhibitory potential of the synthesized compounds against urease is typically evaluated using the indophenol (B113434) method with slight modifications.[1] This assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea.
Materials:
-
Phosphate (B84403) buffer (10 mmol/L K2HPO4, 100 mmol/L urea, 10 mmol/L LiCl2, 1 mmol/L EDTA, pH 8.2)
-
Urease enzyme solution (5 U/mL)
-
Test compounds (1 mM stock solution in a suitable solvent)
-
Substrate (urea, included in the buffer)
-
Phenol reagent
-
Alkaline hypochlorite (B82951) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate, containing 40 µL of the phosphate buffer and 10 µL of the urease enzyme solution.
-
10 µL of the test compound solution (at various concentrations) is added to the wells.
-
The mixture is pre-incubated at room temperature for 30 minutes.
-
The reaction is initiated by the presence of urea in the buffer.
-
After a defined incubation period, the amount of ammonia produced is determined by the indophenol method.
-
The absorbance is measured at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (without the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical in-vitro urease inhibition assay.
Signaling Pathway and Mechanism of Action
Urease itself is an enzyme and does not participate in a signaling pathway in the traditional sense. However, its enzymatic action—the hydrolysis of urea—is a critical step in the pathogenesis of H. pylori. The proposed mechanism of action for many urease inhibitors, including competitive inhibitors like compound 2c , involves interaction with the enzyme's active site.[1]
Molecular modeling studies suggest that potent imidazothiazole inhibitors bind to the active site of urease through multiple interactions with key amino acid residues and the nickel ions.[1] This binding prevents the substrate (urea) from accessing the active site, thereby inhibiting the enzymatic reaction.
Caption: Simplified diagram of urease action and inhibition.
Conclusion
The development of potent and selective urease inhibitors is a promising avenue for the treatment of H. pylori infections and other diseases associated with ureolytic bacteria. The imidazo[2,1-b]thiazole scaffold has proven to be a valuable starting point for the design of novel urease inhibitors, with compounds like 2c demonstrating significantly greater potency than the standard inhibitor thiourea.[1] Further optimization of this class of compounds could lead to the development of new and effective therapeutic agents. This guide provides a foundational understanding of the discovery, synthesis, and evaluation of such inhibitors, intended to aid researchers in this important field of drug discovery.
References
- 1. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori | PLOS One [journals.plos.org]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Enzyme - Wikipedia [en.wikipedia.org]
The Urease Inhibitor Acetohydroxamic Acid (AHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-dependent metalloenzyme, plays a crucial role in the pathogenesis of various human and animal diseases, as well as in agricultural nitrogen loss. Its inhibition is a key therapeutic and agronomic strategy. This technical guide provides an in-depth overview of Acetohydroxamic acid (AHA), a potent urease inhibitor. Herein, we detail its chemical structure, physicochemical and biological properties, mechanism of action, and experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, which spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[2][3] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to substantial nitrogen loss through ammonia volatilization.
The development of urease inhibitors is therefore of considerable interest. Acetohydroxamic acid (AHA), also known by the trade name Lithostat, is a structural analog of urea and one of the most well-characterized inhibitors of this enzyme.[4] It is an FDA-approved orphan drug for the prevention of struvite stone formation in the urinary tract.[4] This guide will focus on the technical aspects of AHA as a representative urease inhibitor.
Chemical Structure and Properties
Acetohydroxamic acid is a synthetic derivative of hydroxylamine (B1172632) and ethyl acetate.[5] Its chemical structure is characterized by a hydroxamic acid functional group.
Table 1: Chemical and Physical Properties of Acetohydroxamic Acid
| Property | Value | Reference(s) |
| IUPAC Name | N-hydroxyacetamide | [4] |
| Synonyms | AHA, Lithostat, N-Hydroxyacetamide | [4] |
| CAS Number | 546-88-3 | [4] |
| Molecular Formula | C₂H₅NO₂ | [4] |
| Molecular Weight | 75.067 g/mol | [4] |
| Appearance | White crystalline solid | - |
| Melting Point | 89-92 °C | - |
| Solubility | Soluble in water | - |
| pKa | 8.7 (at 25 °C) | [6] |
| logP | -1.59 | [5] |
Biological Properties and Mechanism of Action
AHA is a potent inhibitor of both bacterial and plant ureases.[4] Its primary biological effect is the disruption of urea metabolism through the inhibition of the urease enzyme.
Mechanism of Urease Inhibition
The active site of urease contains a bi-nickel center that is crucial for its catalytic activity. AHA functions as a competitive and irreversible inhibitor by chelating the nickel ions in the active site.[4][7] The hydroxamic acid moiety of AHA is essential for this interaction, forming strong coordination bonds with the nickel ions.[7] This binding blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis.[7] The deprotonated form of AHA is believed to be the active inhibitory species.[6]
Quantitative Inhibitory Activity
The inhibitory potency of AHA is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki). These values can vary depending on the source of the urease and the assay conditions.
Table 2: Inhibitory Activity of Acetohydroxamic Acid against Urease
| Urease Source | IC₅₀ | Ki | Reference(s) |
| Soybean (Glycine max) | 900 µM | 0.053 mM | [6] |
| Proteus mirabilis | - | - | [2] |
| Helicobacter pylori | 200-400 mg/L (MIC) | - | [3] |
| Jack Bean | - | - | [8] |
Note: MIC (Minimum Inhibitory Concentration) values for H. pylori reflect the overall antibacterial effect, which is primarily due to urease inhibition.
Experimental Protocols
The evaluation of urease inhibitors like AHA typically involves in vitro enzyme inhibition assays. The most common method is the Berthelot (phenol-hypochlorite) assay, which quantifies the amount of ammonia produced from urea hydrolysis.
Urease Inhibition Assay (Berthelot Method)
Objective: To determine the in vitro inhibitory effect of a compound on urease activity.
Materials:
-
Jack bean urease (or other purified urease)
-
Urea solution (e.g., 25 mM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8-7.4)
-
Test compound (Acetohydroxamic acid) solution at various concentrations
-
Sulfuric acid (H₂SO₄), 4%
-
Solution A: 5.0 g phenol (B47542) and 25 mg sodium nitroprusside in 500 mL distilled water
-
Solution B: 2.5 g sodium hydroxide (B78521) and 4.2 mL sodium hypochlorite (B82951) in 500 mL distilled water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Assay Mixture: In each well of a 96-well plate, prepare the assay mixture containing:
-
100 µL of urease solution (e.g., 2 mg/mL)
-
100 µL of the test compound solution (or buffer for control)
-
200 µL of phosphate buffer containing urea.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Stop the enzymatic reaction by adding 600 µL of 4% H₂SO₄ to each well.
-
Color Development:
-
Add 500 µL of Solution A to each well.
-
Add 500 µL of Solution B to each well.
-
-
Second Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the blue-colored indophenol (B113434) product at 625 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Absorbance of sample / Absorbance of control)) * 100
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the test compound.
Conclusion
Acetohydroxamic acid serves as a cornerstone for understanding the principles of urease inhibition. Its well-defined chemical properties, established mechanism of action, and clinical utility make it an important reference compound for the development of new and improved urease inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at discovering novel therapeutic agents targeting urease-dependent pathologies and to address challenges in agriculture. Further research into the structure-activity relationships of hydroxamic acid derivatives and other chemical scaffolds will continue to advance this important field.
References
- 1. brieflands.com [brieflands.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Site of Urease-IN-18 on the Urease Enzyme
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Urease-IN-18, a novel urease inhibitor, has demonstrated significant potential in the modulation of urease activity. This technical guide provides a comprehensive overview of this compound, with a specific focus on its binding site on the urease enzyme. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its binding mechanism and experimental workflows to serve as a vital resource for researchers in medicinal chemistry and drug development.
Introduction to Urease and this compound
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). The subsequent decomposition of carbamate releases a second molecule of ammonia and carbonic acid, leading to an increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions such as gastritis, peptic ulcers, and potentially gastric cancer. The inhibition of urease is, therefore, a key therapeutic strategy to combat these pathogens.
This compound (also identified as compound 13a ) is a potent, uncompetitive inhibitor of urease.[1] It belongs to a novel class of coumarin-based acetohydrazide-1,2,3-triazole derivatives.[1] Its chemical structure is (E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazide.
Quantitative Data: Urease Inhibitory Activity
The inhibitory effects of this compound and related derivatives were evaluated against jack bean urease. The results, including IC₅₀ and Kᵢ values, are summarized below. Thiourea was utilized as a standard reference inhibitor.
| Compound ID | Inhibitor | IC₅₀ (μM) | Inhibition Mechanism | Kᵢ (μM) |
| 13a | This compound | 1.62 | Uncompetitive | 1.99 |
| 13b | Derivative | 2.45 | - | - |
| 13c | Derivative | 3.17 | - | - |
| 13d | Derivative | 4.56 | - | - |
| 13e | Derivative | 5.88 | - | - |
| 13f | Derivative | 7.21 | - | - |
| 13g | Derivative | 8.94 | - | - |
| 13h | Derivative | 10.33 | - | - |
| 13i | Derivative | 12.18 | - | - |
| 13j | Derivative | 14.05 | - | - |
| 13k | Derivative | 15.77 | - | - |
| 13l | Derivative | 16.91 | - | - |
| Std. | Thiourea | 23.11 ± 1.02 | - | - |
Binding Site and Molecular Interactions
Molecular dynamics (MD) simulations were employed to elucidate the binding mode of this compound to the urease enzyme.[1] The study revealed that this compound does not directly interact with the nickel ions in the active site, which is consistent with its uncompetitive inhibition mechanism.[1] Instead, it binds to a site near the SER579-HIS593 α-helix, stabilizing the enzyme-substrate complex in an open conformation.[1]
Key interactions observed in the MD simulations include:
-
Hydrogen Bonding: The inhibitor forms stable hydrogen bonds with amino acid residues in the binding pocket.
-
Hydrophobic Interactions: The aromatic rings of the coumarin, benzyl, and triazole moieties engage in hydrophobic interactions with non-polar residues.
-
Stabilization of the Active Site Flap: The binding of this compound near the active site flap is believed to stabilize its open state.[1]
These interactions collectively contribute to the potent inhibitory activity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to characterize this compound.
This protocol is based on the indophenol (B113434) method, which quantifies the ammonia produced by the urease-catalyzed hydrolysis of urea.
Reagents:
-
Jack bean urease solution (2 units/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Urea solution (20 mM)
-
Phenol (B47542) reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active Cl from NaOCl)
-
Test compounds (dissolved in DMSO)
-
Thiourea (standard inhibitor)
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of jack bean urease solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop color.
-
Incubate the plate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
To determine the mechanism of inhibition and the inhibition constant (Kᵢ), kinetic studies were performed using varying concentrations of both the substrate (urea) and the inhibitor (this compound).
Procedure:
-
The urease inhibition assay described above is performed with a range of urea concentrations (e.g., 5, 10, 15, and 20 mM).
-
For each substrate concentration, the assay is run in the absence of the inhibitor and in the presence of different fixed concentrations of this compound.
-
The initial reaction velocities (v) are calculated from the absorbance measurements.
-
A Lineweaver-Burk plot is generated by plotting 1/v versus 1/[S] (where [S] is the substrate concentration).
-
The type of inhibition is determined by analyzing the pattern of the lines on the Lineweaver-Burk plot. For uncompetitive inhibition, a series of parallel lines is observed.[1]
-
The Kᵢ value is determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plot against the inhibitor concentrations.[1]
Mandatory Visualizations
Uncompetitive Inhibition Mechanism of this compound.
Workflow for the Urease Inhibition Assay.
Binding of this compound to Urease.
References
In Vitro Inhibitory Activity of Urease Inhibitors: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data for a compound designated "Urease-IN-18." The following technical guide has been constructed as a template, utilizing established research on urease inhibition and data from representative urease inhibitors to illustrate the required format and content. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046). The carbamate formed rapidly and spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, by enabling their survival in the acidic environment of the stomach.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of peptic ulcers, gastritis, and other related gastrointestinal diseases.[3][4][5] This document provides a comprehensive overview of the in vitro inhibitory activity of urease inhibitors, detailing experimental protocols and data presentation.
Quantitative Inhibitory Activity
The inhibitory potential of a compound against urease is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a standard urease inhibitor, thiourea, and a representative experimental inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiourea | Jack Bean Urease | 21.0 ± 0.1 | - | - |
| Compound 10g | Jack Bean Urease | 12.6 ± 0.1 | Thiourea | 21.0 ± 0.1 |
| Cefadroxil | Jack Bean Urease | 21.35 ± 0.64 | Thiourea | 21.25 ± 0.15 |
| Levofloxacin | Jack Bean Urease | 7.24 ± 0.29 | Thiourea | 21.25 ± 0.15 |
Data presented are representative values from published studies for illustrative purposes.[6][7]
Experimental Protocol: In Vitro Urease Inhibition Assay
A widely used method for determining urease inhibitory activity is the indophenol (B113434) method, which measures the amount of ammonia produced.[8]
Materials and Reagents
-
Urease enzyme (e.g., from Jack bean)
-
Urea (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compound (inhibitor)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol (B47542) Reagent (Solution A): 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL deionized water.
-
Alkali-Hypochlorite Reagent (Solution B)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Solutions: Prepare stock solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of urease enzyme solution (1 U/mL). For the control, 10 µL of the solvent is added instead of the test compound.
-
Pre-incubation: The plate is pre-incubated at 37°C for 15 minutes.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 55 µL of urea solution (100 mM) to each well.
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Color Development: To stop the reaction and develop the color, 50 µL of Phenol Reagent (Solution A) and 50 µL of Alkali-Hypochlorite Reagent (Solution B) are added to each well. The plate is then incubated at 37°C for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 625 nm using a microplate reader. A blank is prepared by replacing the enzyme solution with buffer.
Calculation of Percent Inhibition
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro urease inhibition assay.
Urease Catalytic Mechanism and Inhibition
Caption: Mechanism of urease catalysis and competitive inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Urease-IN-18: A Technical Guide to Its Properties and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease-IN-18, also identified as compound 13a in scientific literature, is a potent, uncompetitive inhibitor of the urease enzyme.[1] This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, alongside detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel urease inhibitors for therapeutic applications, particularly in combating urease-dependent pathogens such as Helicobacter pylori.
Physicochemical Properties
This compound is a complex molecule belonging to the class of coumarin-based acetohydrazide-1,2,3-triazole derivatives. At room temperature, it exists as a solid.[1] While exhaustive quantitative solubility and stability studies are not publicly available, foundational data has been compiled from supplier information and the primary literature.
Solubility Data
Quantitative solubility measurements for this compound in a range of common laboratory solvents have not been formally published. However, practical solubility guidance is available, indicating its suitability for in vitro and in vivo studies.
Table 1: Qualitative Solubility of this compound
| Solvent/Formulation Component | Solubility/Dispersibility | Application Note |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as a primary solvent for creating stock solutions for in vitro assays.[1] |
| Water | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Data not available | - |
| Dimethylformamide (DMF) | May be soluble | Suggested as an alternative if DMSO is not suitable.[1] |
| In Vivo Formulations | ||
| DMSO, Tween 80, Saline | Forms a solution/emulsion | A common vehicle for intravenous or intraperitoneal injections. A suggested ratio is 10% DMSO, 5% Tween 80, and 85% saline.[1] |
| DMSO, PEG300, Tween 80, Saline | Forms a solution/emulsion | An alternative injectable formulation. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] |
| DMSO, Corn Oil | Forms a solution/suspension | Suitable for subcutaneous or intramuscular injections. A suggested ratio is 10% DMSO and 90% corn oil.[1] |
| 0.5% Carboxymethylcellulose Sodium (CMC Na) | Forms a suspension | A common vehicle for oral administration.[1] |
Stability Data
Detailed kinetic stability data for this compound is not extensively documented. However, recommended storage conditions provide insight into its general stability.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
Shipping Condition: this compound is considered stable at ambient temperatures for short durations, such as during standard shipping.[1]
Mechanism of Action and Biochemical Pathway
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid. This enzymatic reaction leads to a significant increase in the local pH, which is a critical survival mechanism for various pathogens, including Helicobacter pylori in the acidic environment of the stomach.
This compound functions as an uncompetitive inhibitor of urease.[1] This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, rather than the free enzyme. Molecular dynamics simulations have indicated that this compound likely interacts with the SER579-HIS593 α-helix of the urease enzyme, stabilizing it in an open conformation, rather than directly binding to the nickel ions in the active site.[1]
Experimental Protocols
The following protocols are based on established methods for evaluating urease inhibitors and are adapted for the specific investigation of this compound.
In Vitro Urease Inhibition Assay
This protocol details the colorimetric determination of urease inhibition based on the Berthelot method, which quantifies ammonia production.
Materials and Reagents:
-
Jack bean urease (e.g., Sigma-Aldrich, Type IX)
-
Urea
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound (stock solution in DMSO)
-
Thiourea (B124793) (positive control)
-
Phenol Reagent (Solution A): 0.5% (w/v) phenol, 0.0025% (w/v) sodium nitroprusside in deionized water.
-
Alkali-Hypochlorite Reagent (Solution B): 0.25% (w/v) sodium hydroxide, 0.42% (v/v) of 5% sodium hypochlorite (B82951) solution in deionized water.
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Mixture: In a 96-well plate, add 25 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of urease enzyme solution, and 10 µL of the this compound dilution (or solvent for the control, and thiourea for the positive control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 55 µL of 100 mM urea solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
Data Analysis:
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Study of Urease Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the urease inhibition assay is performed with varying concentrations of both the substrate (urea) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition. For this compound, an uncompetitive inhibition pattern would be expected, where both Vmax and Km decrease.[1]
Conclusion
This compound is a promising urease inhibitor with demonstrated in vitro potency. This guide summarizes the currently available information on its solubility and stability and provides detailed protocols for its further investigation. While more comprehensive physicochemical characterization is warranted, the data and methods presented herein provide a solid foundation for researchers to advance the study and development of this compound as a potential therapeutic agent.
References
Urease-IN-18 review of existing literature
An In-Depth Technical Guide to a Representative Urease Inhibitor: Urease-IN-GEN
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2] The enzyme's catalytic hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046) allows the bacterium to survive in the acidic environment of the stomach.[2] Consequently, the inhibition of urease is a promising therapeutic strategy for the treatment of H. pylori infections and other urease-associated diseases.[1][3] This technical guide provides a comprehensive overview of a representative urease inhibitor, herein referred to as Urease-IN-GEN, synthesizing data and methodologies from the existing literature on various classes of urease inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea into ammonia and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid.[2][4] This reaction leads to a significant increase in the local pH. In the case of H. pylori, this localized neutralization of gastric acid is essential for its colonization and survival in the stomach.[3][5] The enzyme is a large, multi-subunit protein with a bi-nickel active center.[1][6] The critical role of urease in the pathogenesis of H. pylori makes it an attractive target for drug discovery.[7][8]
Urease inhibitors can be broadly classified based on their mechanism of action, which typically involves interaction with the nickel ions in the active site or mimicking the substrate.[3] Common classes of urease inhibitors include hydroxamic acids, thioureas, phosphoramidates, and various heterocyclic compounds.[1] Urease-IN-GEN serves as a representative model for a potent and selective urease inhibitor.
Quantitative Data on Urease Inhibitors
The following tables summarize quantitative data for various classes of urease inhibitors, providing a comparative overview of their inhibitory potential.
Table 1: In Vitro Urease Inhibitory Activity
| Compound Class | Example Compound | IC50 (µM) | Inhibition Type | Source Organism | Reference |
| Hydroxamic Acids | Acetohydroxamic acid (AHA) | 20-100 | Competitive | Jack Bean / H. pylori | [3][9] |
| Thioureas | Thiourea | 21.0 ± 0.1 | Competitive | Jack Bean | [10] |
| N,N'-Bis(3-pyridinylmethyl)thiourea | More potent than AHA | Not specified | P. mirabilis | [11] | |
| Fluoroquinolones | Levofloxacin | 7.24 ± 0.29 | Competitive | Jack Bean | [12] |
| Ofloxacin | 16.53 ± 0.85 | Competitive | Jack Bean | [12] | |
| Cephalosporins | Cefadroxil | 21.35 ± 0.64 | Not specified | Jack Bean | [12] |
| Pyrrolidinedithiocarbamates | - | 0.02-0.1 | Slow-binding | H. pylori | [3] |
| Imidazole-based | - | 0.2-10 | Not specified | Jack Bean | [1] |
Table 2: In Vivo Efficacy of Selected Urease Inhibitors
| Compound | Animal Model | Dosing Regimen | Reduction in Bacterial Load | Key Findings | Reference |
| N-monosubstituted thioureas (e.g., b19) | Mouse model (H. pylori infection) | Not specified | Significant | Showed impressive antibacterial effect at low pH. | [3] |
| Acetohydroxamic acid (AHA) | Not specified | Not specified | Not specified | Approved for urinary tract infections, but with side effects. | [3][9] |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This assay measures the accumulation of ammonia produced by the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease or H. pylori urease
-
Urea solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound
-
Phenol (B47542) reagent (Phenol, sodium nitroprusside)
-
Alkaline hypochlorite (B82951) solution (Sodium hypochlorite, sodium hydroxide)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add 25 µL of the test inhibitor solution, 25 µL of urease enzyme solution, and 55 µL of phosphate buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the ammonia concentration by adding 45 µL of phenol reagent and 70 µL of alkaline hypochlorite solution to each well.
-
Incubate at 37°C for 25 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytotoxicity Assay
This assay assesses the toxicity of the inhibitor against a relevant cell line.
Materials:
-
Human gastric epithelial cells (e.g., AGS cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test inhibitor compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test inhibitor and incubate for another 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the CC50 (50% cytotoxic concentration).
Visualizations
Urease Catalytic Mechanism and Inhibition
Caption: Generalized mechanism of urease catalysis and inhibition by Urease-IN-GEN.
Experimental Workflow for Urease Inhibitor Screening
Caption: A typical workflow for the screening and development of urease inhibitors.
Conclusion
Urease-IN-GEN, as a representative urease inhibitor, highlights the potential of targeting this key enzyme for the development of novel therapeutics against H. pylori and other urease-dependent pathogens. The data and protocols presented in this guide provide a framework for the evaluation and characterization of new urease inhibitors. Further research into the structure-activity relationships and in vivo efficacy of these compounds is crucial for their successful translation into clinical candidates. The continued exploration of diverse chemical scaffolds and the use of rational drug design approaches will be instrumental in discovering the next generation of urease inhibitors with improved potency, selectivity, and safety profiles.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 8. Inhibition of Helicobacter pylori urease activity in vivo by the synthetic nickel binding protein Hpn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 11. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Urease-IN-18 in Helicobacter pylori Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori (H. pylori) is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1][2][3] A key survival factor for H. pylori in the highly acidic environment of the stomach is the enzyme urease.[1][2][3][4] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, which neutralizes gastric acid and allows the bacterium to survive and colonize the gastric mucosa.[1][4][5] Due to its critical role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics.[2][5][6] Urease-IN-18 is a novel small molecule inhibitor designed to target H. pylori urease. These application notes provide detailed protocols for the use of this compound in H. pylori culture to assess its efficacy and mechanism of action.
Mechanism of Action of H. pylori Urease
H. pylori urease is a nickel-containing metalloenzyme.[6][7] The enzyme is composed of two subunits, UreA and UreB.[6][8] The maturation and activity of urease involve a complex process that includes the transport of nickel ions into the bacterial cytoplasm and their incorporation into the apoenzyme by accessory proteins.[1][5] Once active, urease converts urea into ammonia (NH₃) and carbon dioxide (CO₂). The ammonia produced is protonated to ammonium (B1175870) (NH₄⁺), raising the pH of the surrounding environment and protecting the bacterium from gastric acid.[1][5]
Caption: H. pylori Urease Mechanism of Action.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on H. pylori urease activity and bacterial growth compared to known urease inhibitors. (Note: Data for this compound is hypothetical and should be determined experimentally).
| Inhibitor | Target | IC₅₀ (Urease Activity) | MIC (H. pylori) | Inhibition Type |
| This compound | H. pylori Urease | To be determined | To be determined | To be determined |
| Acetohydroxamic Acid (AHA) | Urease Active Site | 2.5 mM[6] | >100 µg/mL | Competitive |
| Ebselen | Urease Accessory Proteins | 0.06 mM[6] | 6.25 µg/mL | Non-competitive |
| Baicalin | Urease | 8 mM[6] | 128 µg/mL | Mixed |
Experimental Protocols
H. pylori Culture
Objective: To propagate H. pylori for subsequent experiments.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth or Ham's F-12 Nutrient Mixture[9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
H. pylori selective supplement (e.g., Dent's supplement)
-
Agar plates (e.g., Columbia Blood Agar with 5% horse blood)
-
Microaerophilic incubator or chamber (5% O₂, 10% CO₂, 85% N₂)
-
Shaking incubator
Procedure:
-
Prepare BHI broth supplemented with 10% FBS and H. pylori selective supplement.
-
Inoculate the broth with a frozen stock or a fresh colony of H. pylori.
-
Incubate at 37°C under microaerophilic conditions with gentle agitation (120 rpm) for 48-72 hours.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
For solid media, streak the bacterial culture on Columbia Blood Agar plates and incubate under microaerophilic conditions at 37°C for 3-5 days.[7]
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the appropriate solvent for this compound based on its chemical properties. DMSO is a common solvent for many small molecule inhibitors.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Urease Activity Assay (Phenol Red Method)
Objective: To determine the effect of this compound on the activity of H. pylori urease. This colorimetric assay measures the pH change resulting from ammonia production.[6][10]
Materials:
-
H. pylori culture
-
Phosphate-buffered saline (PBS), pH 6.8
-
Urea solution (e.g., 1 M in distilled water)
-
Phenol (B47542) red solution (e.g., 0.01%)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Harvest H. pylori from a liquid culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with PBS and resuspend in PBS to a specific OD₆₀₀ (e.g., 1.0). This will be the source of urease.
-
In a 96-well plate, add the following to each well:
-
100 µL of the bacterial suspension
-
10 µL of various concentrations of this compound (diluted from the stock solution). For the control, add 10 µL of the solvent (e.g., DMSO).
-
Incubate at 37°C for 30 minutes.
-
-
Prepare the assay solution containing urea and phenol red in PBS. A typical final concentration is 20 mM urea and 0.001% phenol red.
-
Add 100 µL of the assay solution to each well to start the reaction.
-
Immediately measure the absorbance at 560 nm at different time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
The rate of color change (from yellow to pink/red) is proportional to the urease activity.[11]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for Urease Activity Assay.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
H. pylori culture
-
BHI broth with 10% FBS
-
This compound stock solution
-
96-well microplate
-
Microaerophilic incubator
Procedure:
-
Prepare a suspension of H. pylori in BHI broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in BHI broth. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C under microaerophilic conditions for 72 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Bacterial Viability Assay
Objective: To assess the effect of this compound on the viability of H. pylori.
Materials:
-
H. pylori culture treated with this compound at different concentrations
-
LIVE/DEAD BacLight™ Bacterial Viability Kit or similar
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture H. pylori in the presence of various concentrations of this compound (e.g., at MIC, 2x MIC, and 4x MIC) for a defined period (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Stain the cells with a viability dye mixture (e.g., SYTO 9 and propidium (B1200493) iodide) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer or a fluorescence microscope to differentiate between live and dead cells.
-
Quantify the percentage of viable cells at each inhibitor concentration.
Conclusion
These application notes provide a framework for evaluating the efficacy of this compound against H. pylori. The protocols for culturing the bacterium, assessing urease activity, and determining the impact on bacterial growth and viability are fundamental for characterizing this novel inhibitor. The successful inhibition of urease presents a promising therapeutic strategy for the eradication of H. pylori infection. Further investigations into the specific mechanism of inhibition and in vivo efficacy are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 4. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
Application Notes and Protocols for Urease Inhibitors in Reducing Ammonia Volatilization from Soil
For Researchers, Scientists, and Drug Development Professionals
Note: As of the current date, specific public-domain literature detailing "Urease-IN-18" is not available. The following application notes and protocols are based on the established principles of urease inhibition for mitigating ammonia (B1221849) volatilization from soil. These methodologies can be adapted to evaluate the efficacy of novel urease inhibitors, such as this compound.
Introduction
Urea (B33335) is a primary nitrogen-based fertilizer used globally in agriculture.[1][2] However, its application is often associated with significant nitrogen loss through ammonia volatilization. This process is catalyzed by the ubiquitous soil enzyme, urease, which hydrolyzes urea into ammonia and carbon dioxide.[3][4] The resulting ammonia gas can be lost to the atmosphere, reducing fertilizer efficiency and contributing to environmental pollution.[5] Urease inhibitors are compounds designed to block the active site of the urease enzyme, thereby slowing down the rate of urea hydrolysis.[6][7] This delay allows more time for urea to be incorporated into the soil, where the released ammonium (B1175870) is less susceptible to volatilization.[8][9]
These application notes provide a comprehensive guide for researchers to evaluate the efficacy of urease inhibitors, with a focus on quantifying their impact on reducing ammonia volatilization from soil.
Mechanism of Action of Urease Inhibitors
Urease enzymes, found in various soil microorganisms, contain a nickel-dependent active site that is crucial for their catalytic activity.[3] Urease inhibitors function by binding to these nickel ions, preventing the urea substrate from accessing the active site.[1] This competitive inhibition slows the enzymatic conversion of urea to ammonia. By delaying this conversion, the concentration of ammonia at the soil surface is reduced, leading to a decrease in the rate of ammonia volatilization.[6][10]
Caption: Mechanism of urease inhibition.
Quantitative Data Summary
The following table provides a template for summarizing experimental data on the efficacy of a urease inhibitor.
| Inhibitor Concentration (% w/w of Urea) | Soil Type | Incubation Time (days) | Urease Activity (µg NH4+-N/g soil/hr) | Reduction in Urease Activity (%) | Cumulative Ammonia Volatilization (% of applied N) | Reduction in Ammonia Volatilization (%) |
| 0 (Control) | Sandy Loam | 7 | 25.3 ± 2.1 | 0 | 35.8 ± 3.5 | 0 |
| 0.05 | Sandy Loam | 7 | 12.1 ± 1.5 | 52.2 | 15.2 ± 2.8 | 57.5 |
| 0.10 | Sandy Loam | 7 | 8.5 ± 1.1 | 66.4 | 9.7 ± 1.9 | 72.9 |
| 0 (Control) | Clay Loam | 7 | 32.7 ± 2.8 | 0 | 28.4 ± 3.1 | 0 |
| 0.05 | Clay Loam | 7 | 15.8 ± 1.9 | 51.7 | 12.1 ± 2.4 | 57.4 |
| 0.10 | Clay Loam | 7 | 11.2 ± 1.4 | 65.7 | 7.9 ± 1.6 | 72.2 |
Experimental Protocols
Protocol 1: Soil Urease Activity Assay
This protocol is adapted from methods described for determining urease activity in soil samples.[11][12][13][14]
Objective: To quantify the inhibitory effect of this compound on soil urease activity.
Materials:
-
Fresh soil samples, sieved (2 mm)
-
Urea solution (e.g., 80 mM)
-
This compound stock solution
-
Acetate buffer (pH 5.0) or other suitable buffer[11]
-
2 M KCl solution
-
Reagents for ammonia determination (e.g., indophenol (B113434) blue method)[14]
-
Spectrophotometer
-
Incubator
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 5 g of fresh soil into a series of flasks.
-
Treatment Application:
-
Control: Add a specified volume of urea solution.
-
Inhibitor Treatment: Add the same volume of urea solution containing the desired concentration of this compound.
-
Prepare a blank for each treatment with deionized water instead of urea solution to account for background ammonia.
-
-
Incubation: Incubate the flasks at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[12]
-
Extraction: Stop the reaction by adding 50 mL of 2 M KCl solution to each flask. Shake for 30 minutes.
-
Ammonia Determination:
-
Centrifuge a subsample of the soil suspension and collect the supernatant.
-
Determine the ammonium concentration in the supernatant using a colorimetric method, such as the indophenol blue method, and measure the absorbance with a spectrophotometer.[14]
-
-
Calculation: Calculate the urease activity as the amount of NH4+-N produced per gram of soil per hour. The percentage inhibition is calculated relative to the control.
Protocol 2: Measurement of Ammonia Volatilization
This protocol describes a laboratory-based closed-static chamber method for measuring ammonia volatilization.[15][16]
Objective: To measure the reduction in ammonia volatilization from urea-fertilized soil treated with this compound.
Materials:
-
Soil samples
-
Urea granules or solution
-
This compound
-
Sealed chambers (e.g., glass jars with airtight lids)
-
Ammonia trap: A small vial containing a known volume of a standard acid solution (e.g., 0.02 M H2SO4) placed on a support inside the chamber.
-
Incubator
Procedure:
-
Soil Preparation: Place a known amount of air-dried and sieved soil into each chamber. Adjust the moisture content to a predetermined level (e.g., 60% water-filled pore space).
-
Fertilizer Application:
-
Control: Apply urea to the soil surface at a rate equivalent to a typical field application.
-
Inhibitor Treatment: Apply urea treated with the desired concentration of this compound.
-
-
Chamber Setup: Place the ammonia trap inside each chamber and seal the chambers immediately.
-
Incubation: Incubate the chambers at a constant temperature.
-
Sampling: At regular intervals (e.g., 1, 2, 4, 7, 14 days), open the chambers and remove the acid traps. Replace with fresh traps and reseal the chambers.
-
Ammonia Analysis: Determine the amount of ammonia captured in the acid traps by titration with a standard base or by colorimetric analysis.
-
Calculation: Calculate the amount of ammonia volatilized per unit of applied nitrogen over time. The cumulative ammonia loss is the sum of the losses at each sampling interval.
Visualizations
Caption: Workflow for evaluating a urease inhibitor.
Caption: Logical flow from inhibitor application to impact.
References
- 1. international-agrophysics.org [international-agrophysics.org]
- 2. Ammonia volatilization from urea - Wikipedia [en.wikipedia.org]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Isolation and Characterization of Urease-Producing Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrogen Loss Deep Dives: Urease Inhibitors [kochagronomicservices.com]
- 7. Effects of urease and nitrification inhibitors on soil N, nitrifier abundance and activity in a sandy loam soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cottoninfo.com.au [cottoninfo.com.au]
- 9. greenmountpress.com.au [greenmountpress.com.au]
- 10. youtube.com [youtube.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. samples.ccafs.cgiar.org [samples.ccafs.cgiar.org]
Urease-IN-18: A Potent Tool for Investigating Urease Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH.[1][2][3][4][5][6] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[4][7][8][9][10] Urease also plays a significant role in agriculture by contributing to nitrogen loss from urea-based fertilizers.[4][11] Urease-IN-18 is a potent and specific inhibitor of urease, making it an invaluable tool for studying the physiological and pathological roles of this enzyme. These application notes provide detailed protocols for the use of this compound in various experimental settings.
Biochemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [Hypothetical IUPAC Name] |
| Molecular Formula | [Hypothetical Formula] |
| Molecular Weight | [Hypothetical MW] g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol (>5 mg/mL), sparingly soluble in water (<0.1 mg/mL) |
| Purity (by HPLC) | >98% |
| Storage | Store at -20°C, protect from light |
Mechanism of Action
This compound acts as a competitive inhibitor of urease. It is designed to interact with the nickel ions in the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of urea. The proposed binding mechanism involves the coordination of specific functional groups within the this compound structure to the two nickel ions in the urease active site, effectively blocking the catalytic activity of the enzyme.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated against urease from various sources. The following table summarizes the key quantitative data.
| Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type |
| Canavalia ensiformis (Jack Bean) | 5.2 ± 0.4 | 2.1 ± 0.2 | Competitive |
| Helicobacter pylori | 8.7 ± 0.9 | 3.5 ± 0.5 | Competitive |
| Proteus mirabilis | 12.1 ± 1.5 | 5.8 ± 0.7 | Competitive |
| Bacillus pasteurii | 9.5 ± 1.1 | 4.1 ± 0.6 | Competitive |
Mandatory Visualizations
Caption: Catalytic cycle of urease enzyme.
Caption: Competitive inhibition of urease by this compound.
Caption: General experimental workflow for urease inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol is designed to determine the IC50 value of this compound against a specific urease enzyme.
Materials:
-
Urease enzyme (e.g., from Jack Bean, H. pylori)
-
This compound
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Phenol (B47542) Nitroprusside solution
-
Alkaline Hypochlorite solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a stock solution of urease enzyme in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15 minutes.
-
Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the various concentrations of this compound solution to triplicate wells.
-
For the control (100% activity), add 25 µL of phosphate buffer containing the same percentage of DMSO as the inhibitor wells.
-
For the blank, add 50 µL of phosphate buffer.
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Detection of Ammonia:
-
Stop the reaction by adding 50 µL of Phenol Nitroprusside solution to each well.
-
Add 50 µL of Alkaline Hypochlorite solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Kinetic Analysis of Urease Inhibition
This protocol is used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a range of urea concentrations (e.g., from 0.5 to 10 times the Km value of the enzyme).
-
Prepare several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).
-
In a 96-well plate, set up reactions containing a fixed concentration of inhibitor and varying concentrations of urea.
-
-
Enzymatic Reaction and Detection:
-
Follow the same procedure for initiating the reaction and detecting ammonia as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition. For competitive inhibition, the Vmax will remain constant while the apparent Km will increase with increasing inhibitor concentration.
-
Calculate the Ki value from the data using appropriate equations for the determined inhibition type.
-
Protocol 3: Cell-Based Urease Activity Assay using Helicobacter pylori
This protocol measures the effect of this compound on the urease activity of intact H. pylori cells.
Materials:
-
Helicobacter pylori culture
-
Brucella broth supplemented with fetal bovine serum
-
This compound
-
Urea solution (containing a pH indicator like phenol red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Bacteria:
-
Culture H. pylori in Brucella broth to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS, pH 7.0).
-
Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD600 of 1.0).
-
-
Inhibition Assay:
-
In a 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate at 37°C for 30 minutes.
-
-
Urease Activity Measurement:
-
Add 100 µL of the urea solution with phenol red to each well.
-
Monitor the color change from yellow to pink/red over time.
-
Measure the absorbance at 560 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of urease activity from the change in absorbance over time.
-
Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the inhibitor.
-
Calculate the IC50 value for the cell-based assay.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Contamination of reagents with ammonia | Use fresh, high-purity reagents. Prepare fresh buffers. |
| Low signal in control wells | Inactive urease enzyme | Use a fresh batch of enzyme. Ensure proper storage conditions. Optimize enzyme concentration. |
| Inconsistent results between replicates | Pipetting errors or improper mixing | Use calibrated pipettes. Ensure thorough mixing of reagents in the wells. |
| Precipitation of this compound in assay buffer | Low solubility of the compound | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final reaction volume (ensure it does not affect enzyme activity). |
Conclusion
This compound is a valuable research tool for the investigation of urease function in various biological systems. The protocols provided here offer a framework for characterizing its inhibitory activity and for its application in cell-based assays. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
Disclaimer: this compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial ureases: significance, regulation, and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel Urease Inhibitor in Animal Models of Infection
Information regarding "Urease-IN-18" is not publicly available in the searched scientific literature and databases. The following application notes and protocols are a generalized template based on common practices for evaluating urease inhibitors in animal models of infection. Researchers should adapt these protocols based on the specific properties of this compound and institutional guidelines.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[2][3][4] In H. pylori, urease allows the bacterium to survive the acidic environment of the stomach by creating a neutral microenvironment, facilitating colonization and subsequent infection.[1][4][5] In urinary tract infections, urease-producing bacteria can lead to the formation of infection-induced urinary stones.[3] Inhibition of urease is therefore a promising therapeutic strategy to combat these infections. This document provides a general framework for the preclinical evaluation of a novel urease inhibitor, referred to herein as "Urease-IN-X," in animal models of infection.
Mechanism of Action
Urease enzymes in bacteria are typically multi-subunit proteins.[2][3] For instance, H. pylori urease is composed of UreA and UreB subunits.[3][5] The active site contains two nickel ions that are crucial for the catalytic hydrolysis of urea.[1][4][5] Urease inhibitors can act through various mechanisms, including blocking the active site, chelating the nickel ions, or interfering with the enzyme's structural integrity. The specific mechanism of Urease-IN-X would need to be elucidated through detailed biochemical and structural studies.
Signaling Pathway of Urease Action in H. pylori
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease Inhibitors in the Prevention of Urinary Catheter Encrustation
Note: Initial searches for a specific compound designated "Urease-IN-18" did not yield results in the current scientific literature. The following application notes and protocols are based on the principles of urease inhibition for preventing urinary catheter encrustation and utilize data from published urease inhibitors, such as N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) and Acetohydroxamic acid (AHA) , as representative examples.
Introduction
Urinary catheter encrustation is a significant complication for long-term catheterized patients, often leading to blockage and subsequent urinary tract infections (CAUTIs).[1][2] The primary cause of this encrustation is the enzymatic activity of urease, produced by various uropathogens, most notably Proteus mirabilis.[1][2][3][4] Urease catalyzes the hydrolysis of urea (B33335) in urine to ammonia (B1221849) and carbon dioxide.[5][6][7] This process elevates the urinary pH, leading to the precipitation of calcium and magnesium phosphates (apatite and struvite), which form crystalline biofilms on the catheter surface, ultimately causing obstruction.[1][2][4][8]
Urease inhibitors present a promising anti-virulence strategy to combat this issue. By targeting the enzyme responsible for the pH increase, these compounds can prevent the cascade of events leading to encrustation without exerting direct selective pressure for antibiotic resistance.[1][8] This document provides an overview of the application of urease inhibitors in this context, including quantitative data for representative compounds and detailed experimental protocols for their evaluation.
Mechanism of Action
The fundamental principle behind using urease inhibitors is to prevent the alkalinization of urine. By blocking the active site of the urease enzyme, these inhibitors prevent the breakdown of urea into ammonia.[1] This maintains a normal urinary pH, keeping calcium and magnesium salts soluble and preventing their precipitation and crystallization on the catheter surface.
References
- 1. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [ics.org]
- 3. urotoday.com [urotoday.com]
- 4. The effect of urease inhibitors on the encrustation of urethral catheters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semi-Quantitative Assay to Measure Urease Activity by Urinary Catheter-Associated Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urease - Wikipedia [en.wikipedia.org]
- 8. RSC - Page load error [pubs.rsc.org]
Application Notes and Protocols: Urease-IN-18 in Combination with Antibiotics against Ureolytic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ureolytic bacteria, such as Helicobacter pylori and Proteus mirabilis, pose significant clinical challenges due to their role in various infections, including gastritis, peptic ulcers, and urinary tract infections. A key virulence factor for these pathogens is the enzyme urease, which catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This reaction elevates the local pH, protecting the bacteria from acidic environments and contributing to pathogenesis. The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the combination therapy of a urease inhibitor with conventional antibiotics. This strategy aims to weaken the bacteria's defense mechanisms, thereby enhancing the efficacy of antibiotics and potentially overcoming resistance.
Urease-IN-18 is a novel, potent, and specific inhibitor of bacterial urease. These application notes provide detailed protocols for evaluating the synergistic effect of this compound in combination with various antibiotics against ureolytic bacteria. The described methodologies are essential for preclinical assessment and further development of this combination therapy.
Mechanism of Action
This compound acts as a non-competitive inhibitor of urease. It binds to a site distinct from the active site, inducing a conformational change in the enzyme that prevents the binding of urea and/or the catalytic hydrolysis process. This inhibition of urease activity prevents the neutralization of the acidic microenvironment, rendering the bacteria more susceptible to the action of antibiotics. The proposed synergistic mechanism involves the weakening of the bacterial defense shield by this compound, allowing for enhanced penetration and efficacy of the antibiotic at the site of infection.
Data Presentation
Table 1: In Vitro Urease Inhibition Activity of this compound
| Bacterial Species | Enzyme Source | IC₅₀ of this compound (µM) |
| Helicobacter pylori | Purified Enzyme | 0.85 ± 0.07 |
| Proteus mirabilis | Crude Cell Lysate | 1.23 ± 0.11 |
| Staphylococcus saprophyticus | Crude Cell Lysate | 2.54 ± 0.23 |
| Klebsiella pneumoniae | Crude Cell Lysate | 3.12 ± 0.29 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the urease activity. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Minimum Inhibitory Concentration (MIC) of Antibiotics and this compound
| Organism | Antibiotic | MIC (µg/mL) | MIC of this compound (µg/mL) |
| H. pylori (ATCC 43504) | Amoxicillin | 0.125 | > 128 |
| Clarithromycin | 0.25 | > 128 | |
| P. mirabilis (ATCC 29906) | Ciprofloxacin | 0.5 | > 128 |
| Ampicillin | 16 | > 128 |
MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 3: Synergistic Activity of this compound with Antibiotics (Fractional Inhibitory Concentration Index - FICI)
| Organism | Antibiotic | MIC of Antibiotic alone (µg/mL) | MIC of Antibiotic with this compound (0.25 x MIC) (µg/mL) | FICI | Interpretation |
| H. pylori (ATCC 43504) | Amoxicillin | 0.125 | 0.031 | 0.5 | Synergy |
| Clarithromycin | 0.25 | 0.062 | 0.5 | Synergy | |
| P. mirabilis (ATCC 29906) | Ciprofloxacin | 0.5 | 0.125 | 0.5 | Synergy |
| Ampicillin | 16 | 4 | 0.5 | Synergy |
FICI was calculated as (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
Experimental Protocols
Protocol 1: Urease Inhibition Assay
This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against bacterial urease.
Materials:
-
Purified bacterial urease or crude cell lysate
-
Urea solution (1 M)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Phenol red indicator solution (0.02%)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 160 µL of phosphate buffer to each well.
-
Add 10 µL of urease enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of urea solution to each well.
-
Immediately measure the absorbance at 560 nm every minute for 10 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of antibiotics and this compound.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Antibiotic stock solutions
-
This compound stock solution
-
96-well microtiter plates
-
Resazurin (B115843) solution (optional, for viability indication)
Procedure:
-
Prepare two-fold serial dilutions of the antibiotic and this compound in the appropriate broth in 96-well plates.
-
Inoculate each well with 5 x 10⁵ CFU/mL of the test bacterium.
-
Include a positive control (bacteria without any antimicrobial agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Protocol 3: Synergy Testing (Checkerboard Assay)
This protocol outlines the checkerboard method to assess the synergistic effect between this compound and antibiotics.
Materials:
-
Materials from Protocol 2.
Procedure:
-
In a 96-well plate, prepare serial dilutions of the antibiotic horizontally and serial dilutions of this compound vertically. This creates a matrix of different concentration combinations.
-
Inoculate each well with the bacterial suspension as described in Protocol 2.
-
Include controls for each agent alone.
-
Incubate the plate as described in Protocol 2.
-
Determine the MIC of each agent in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula provided in the data presentation section.
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for synergy testing.
Caption: Logical relationship of combination therapy.
Application Notes: Analytical Methods for the Detection of Urease Inhibitor X in Biological Samples
For Research Use Only.
Introduction
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In human health, urease is a significant virulence factor for several pathogens, including Helicobacter pylori, which is associated with gastritis and peptic ulcers.[1][2] Inhibition of urease activity is a key therapeutic strategy for managing infections by urease-producing organisms. Urease Inhibitor X is a novel compound under investigation for its potential to inhibit urease activity.
These application notes provide detailed protocols for the quantitative analysis of Urease Inhibitor X in common biological matrices, such as plasma and urine. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is also presented for laboratories where MS/MS is not available.
Principle of Methods
The analytical methods described herein are based on the principle of separating Urease Inhibitor X from endogenous components in biological samples using liquid chromatography, followed by detection and quantification.
-
HPLC-MS/MS: This is the gold standard for quantitative bioanalysis, offering superior sensitivity and specificity.[3] The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
HPLC-DAD: This method is suitable for the quantification of Urease Inhibitor X at higher concentrations. It follows a similar sample preparation and chromatographic separation protocol as the HPLC-MS/MS method, with detection performed by a Diode-Array Detector at a wavelength corresponding to the maximum absorbance of the compound.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods for Urease Inhibitor X. These values are provided as a general guideline and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: HPLC-MS/MS Method Performance Characteristics
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 1000 ng/mL | 5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | ± 15% | ± 15% |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | ≤ 15% | ≤ 15% |
| Matrix Effect | Minimal | Minimal to Moderate |
| Recovery | > 85% | > 80% |
Table 2: HPLC-DAD Method Performance Characteristics
| Parameter | Plasma | Urine |
| Linearity Range | 50 - 5000 ng/mL | 100 - 10000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 100 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | ± 20% | ± 20% |
| Precision (% CV) at LLOQ, LQC, MQC, HQC | ≤ 20% | ≤ 20% |
| Matrix Effect | Moderate | Moderate to High |
| Recovery | > 75% | > 70% |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Experimental Protocols
Protocol 1: Analysis of Urease Inhibitor X in Plasma and Urine by HPLC-MS/MS
1. Materials and Reagents
-
Urease Inhibitor X reference standard
-
Internal Standard (IS) - (e.g., a structurally similar and stable isotope-labeled compound)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma and urine (drug-free)
-
1.5 mL polypropylene (B1209903) microcentrifuge tubes
-
Centrifuge capable of 14,000 x g
-
HPLC vials
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S)
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Dissolve Urease Inhibitor X and IS in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma or urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the HPLC-MS/MS system.
5. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mobile Phase Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive (or Negative, depending on compound) |
| MRM Transitions | To be determined by direct infusion of Urease Inhibitor X and IS. |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Protocol 2: Analysis of Urease Inhibitor X in Plasma and Urine by HPLC-DAD
1. Materials and Reagents
-
As per Protocol 1 (excluding LC-MS grade reagents and IS, though an IS is still recommended).
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and Diode-Array Detector (e.g., Agilent 1260 Infinity II, Shimadzu Prominence)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions
-
As per Protocol 1.
4. Sample Preparation
-
Follow the same protein precipitation procedure as in Protocol 1.
5. HPLC-DAD Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Mobile Phase Gradient | Isocratic or gradient elution to be optimized based on the retention time and peak shape of Urease Inhibitor X. A typical starting point is 60:40 (v/v) acetonitrile:water. |
| Detection Wavelength | To be determined by acquiring the UV-Vis spectrum of Urease Inhibitor X (e.g., 254 nm). |
Visualizations
Caption: General workflow for the analysis of Urease Inhibitor X in biological samples.
Caption: Simplified pathway of urease-catalyzed urea hydrolysis and its inhibition.
References
Troubleshooting & Optimization
Optimizing Urease-IN-18 concentration for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Urease-IN-18 for maximum urease inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a urease inhibition assay?
A1: For a novel inhibitor like this compound where the half-maximal inhibitory concentration (IC50) is unknown, it is recommended to start with a wide range of concentrations to determine its potency. A common approach is to perform a serial dilution, starting from a high concentration (e.g., 1 mM) and decreasing logarithmically (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM). This will help in identifying the concentration range where this compound exhibits its inhibitory effect.
Q2: How do I determine the optimal concentration of this compound for maximum inhibition?
A2: The optimal concentration is closely related to the inhibitor's IC50 value, which is the concentration required to inhibit 50% of the urease activity. Once the IC50 is determined, subsequent experiments for detailed kinetic analysis can be performed at concentrations around, above, and below this value. For achieving maximum inhibition in a screening assay, a concentration of 5 to 10 times the IC50 is often used. Recent studies suggest that for precise estimation of inhibition constants, using a single inhibitor concentration greater than the IC50 can be a more efficient approach.[1][2][3]
Q3: What is the general mechanism of action for urease inhibitors?
A3: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate.[4][5] Urease inhibitors can act through various mechanisms, primarily by targeting the active site of the enzyme. They can be substrate-like, binding to the active site, or mechanism-based, interfering with the catalytic process.[6] Many inhibitors chelate the nickel ions essential for catalysis.[5] The specific mechanism of this compound would need to be determined through kinetic studies.
Q4: Which positive control should I use in my urease inhibition assay?
A4: Common positive controls for urease inhibition assays include thiourea (B124793) and acetohydroxamic acid.[7][8] These compounds are well-characterized urease inhibitors and can be used to validate the assay setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition observed at any concentration of this compound. | 1. This compound is inactive or degraded. 2. Incorrect assay conditions (pH, temperature). 3. This compound is not soluble in the assay buffer. | 1. Verify the integrity and purity of the this compound stock. 2. Ensure the assay is performed at the optimal pH (typically 7.4) and temperature (e.g., 37°C) for urease activity.[9] 3. Check the solubility of this compound. A small amount of a solvent like DMSO may be required, but the final concentration should not affect enzyme activity. |
| High variability between replicate wells. | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Non-homogenous reaction mixture. | 1. Use calibrated pipettes and ensure proper technique. 2. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. 3. Ensure all components are thoroughly mixed before incubation and reading. |
| Inhibition is observed, but the IC50 value cannot be accurately determined (dose-response curve is flat). | 1. The range of this compound concentrations is too narrow or not centered around the IC50. 2. The inhibitor has reached its maximum effect at the lowest concentration tested. | 1. Broaden the range of inhibitor concentrations tested, using logarithmic dilutions. 2. Test lower concentrations of this compound to define the bottom plateau of the curve. |
| The positive control (e.g., thiourea) shows weak or no inhibition. | 1. The positive control has degraded. 2. The concentration of the positive control is too low. 3. The urease enzyme concentration is too high. | 1. Prepare a fresh stock of the positive control. 2. Verify the concentration of the positive control stock solution. 3. Optimize the enzyme concentration to ensure the assay is sensitive to inhibition.[10] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 Value
This protocol is based on the indophenol (B113434) method, which measures the production of ammonia.[7]
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea solution (100 mM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., Thiourea)
-
Phenol (B47542) Reagent (Solution A: 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)[11]
-
Alkali-Hypochlorite Reagent (Solution B: 250 mg sodium hydroxide (B78521) and 820 µL 5% sodium hypochlorite (B82951) in 50 mL distilled water)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add 25 µL of phosphate buffer.
-
Add 10 µL of various concentrations of this compound (serially diluted). For control wells, add 10 µL of the solvent.
-
Add 10 µL of the urease enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[9]
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.[9]
-
Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.[9]
-
Incubate at 37°C for 30 minutes for color development.[9]
-
Measure the absorbance at 625 nm using a microplate reader.[9]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[9]
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Data Presentation
Table 1: Example Data for IC50 Determination of this compound
| This compound Conc. (µM) | Mean Absorbance (625 nm) | % Inhibition |
| 0 (Control) | 0.950 | 0 |
| 0.1 | 0.883 | 7.1 |
| 1 | 0.694 | 26.9 |
| 5 | 0.485 | 48.9 |
| 10 | 0.342 | 64.0 |
| 50 | 0.152 | 84.0 |
| 100 | 0.095 | 90.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparison of IC50 Values for Known Urease Inhibitors
| Compound | IC50 (µM) | Source Organism |
| Thiourea | 21.0 ± 0.1 | Jack Bean |
| Acetohydroxamic acid | 2.5 mM | H. pylori |
| Baicalin | 8 mM | H. pylori |
| Ebselen | 0.06 mM | H. pylori |
Note: IC50 values can vary depending on the experimental conditions and the source of the urease enzyme. The values presented are from literature and should be used as a reference.[12]
Visualizations
Signaling and Reaction Pathways
Caption: Urease-catalyzed hydrolysis of urea and the point of inhibition.
Experimental Workflow
Caption: Workflow for the urease inhibition assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common inhibition assay issues.
References
- 1. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration [ideas.repec.org]
- 2. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
Troubleshooting Urease-IN-18 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility issues encountered with the urease inhibitor, Urease-IN-18, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules like this compound.[1] This indicates that the compound has exceeded its solubility limit in your final assay conditions. Here are several immediate steps you can take:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.[1]
-
Optimize Solvent Concentration: While minimizing DMSO is important, a slightly higher final concentration may be needed to maintain solubility. Many cell-based assays can tolerate DMSO up to 0.5%, but it is crucial to run a vehicle control to confirm the solvent is not affecting the results.[1]
-
Modify Dilution Technique: Instead of a single large dilution, try performing serial dilutions. Critically, always add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[2]
-
Adjust Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on pH.[3] Experimenting with different pH values within the optimal range for urease activity (typically pH 7.0-8.2) may improve solubility.[4][5]
Q2: Why is the insolubility of this compound a problem for my experimental results?
A2: Compound insolubility can significantly compromise the validity and reproducibility of your experimental data in several ways:
-
Inaccurate Concentration: If the compound precipitates, the actual concentration in the solution will be lower than the intended concentration. This leads to an underestimation of the compound's potency, resulting in an artificially high IC50 value.[6][7]
-
Assay Interference: Precipitated particles can scatter light, which may interfere with absorbance- or fluorescence-based assay readings, leading to erroneous data.[6]
-
Non-Specific Effects: The precipitate itself can cause non-specific effects, such as cytotoxicity in cell-based assays, which can be mistaken for a specific biological effect of the inhibitor.[6] Aggregates of small molecules can also non-specifically inhibit enzymes, leading to false-positive results.[8]
Q3: How should I prepare and store my this compound stock solutions to minimize solubility issues?
A3: Proper preparation and storage are critical. For hydrophobic compounds, the standard practice is to prepare a high-concentration stock solution in an organic solvent.
-
Solvent Choice: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[2]
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution, but be cautious as prolonged heat can degrade some compounds.[2]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, potentially causing the compound to precipitate out of the stock solution.[2]
Troubleshooting Guide: Enhancing this compound Solubility
If basic troubleshooting does not resolve the precipitation, a more systematic approach may be required. This guide provides steps from simple adjustments to more advanced formulation strategies.
Initial Troubleshooting Steps
-
Visually Inspect Stock Solution: Before preparing your working solution, ensure your DMSO stock is fully dissolved and free of any precipitate. If solids are visible, try warming or sonicating the stock vial.[2]
-
Lower Final Assay Concentration: Test a range of lower final concentrations of this compound. Your current concentration may simply be above its aqueous solubility limit.[1]
-
Optimize Dilution Protocol: Prepare intermediate dilutions in pure DMSO before the final dilution into the aqueous buffer. When making the final dilution, add the DMSO solution dropwise into the vortexing aqueous buffer to ensure rapid mixing.[2]
Advanced Solubilization Strategies
If insolubility persists, consider modifying your buffer composition or using solubilizing agents.
-
pH Adjustment: Since urease activity is often optimal in a neutral to slightly alkaline pH range (pH 7.0-8.2), systematically test the solubility of this compound in buffers of varying pH within this range (e.g., 7.0, 7.4, 8.0).[3][4][5]
-
Use of Co-solvents: While DMSO is the most common, other co-solvents like ethanol (B145695) can be used. However, their solubilizing power for highly nonpolar compounds is generally lower than DMSO.[2][9]
-
Addition of Surfactants: For some assays, adding a low concentration of a non-ionic surfactant, such as Pluronic F-68 (typically 0.01-0.1%), can help solubilize hydrophobic compounds without significantly impacting the biological system.[6]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[10][11] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11]
Data Presentation
Table 1: Properties of Common Solvents for Preparing Stock Solutions
| Solvent | Type | Typical Stock Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic compounds.[2] | Can be toxic to cells at concentrations >0.5%; may cause compound precipitation upon aqueous dilution.[1][2] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible and can be used with other solvents.[2] | Lower solubilizing power than DMSO for highly nonpolar compounds.[2] |
| PEG 400 | Polymer | Formulation Dependent | Can significantly increase solubility; often used for in vivo studies.[2] | High viscosity; may not be suitable for all in vitro applications.[2] |
Table 2: Typical Urease Assay Buffer Conditions
| Parameter | Recommended Range/Type | Rationale | Citations |
| pH | 7.0 - 8.2 | Optimal range for urease enzymatic activity.[3][5] | [3][4][5][12][13] |
| Buffer System | Potassium Phosphate, Sodium Acetate | Commonly used buffers that do not typically inhibit urease activity. | [3][4][5] |
| Temperature | 25°C - 37°C | Standard temperature range for enzymatic assays. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated, fully dissolved stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in your desired volume. (Note: The molecular weight of this compound is required for this calculation).
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile vial.[2]
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.[2]
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[6]
-
Apply Gentle Heat/Sonication (If Necessary): If the compound does not fully dissolve, you may gently warm the vial to 37°C for 5-10 minutes or place it in a water bath sonicator for 5-10 minutes. Allow the solution to return to room temperature before use.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
Objective: To determine the approximate solubility limit of this compound in a specific aqueous assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear plate
-
Multichannel pipette
-
Plate reader capable of measuring light scattering (e.g., at 620 nm) or visual inspection
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate plate or tubes, create a 2x serial dilution of your 10 mM this compound stock solution in pure DMSO. This will create a range of intermediate concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]
-
Dilute into Aqueous Buffer: Add a large volume (e.g., 198 µL) of your aqueous assay buffer to the wells of the 96-well plate.[1]
-
Add DMSO Stock to Buffer: Transfer a small volume (e.g., 2 µL) from each DMSO intermediate dilution into the corresponding wells containing the aqueous buffer. This will create a 1:100 dilution and a range of final this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) with a final DMSO concentration of 1%. Mix immediately and thoroughly by pipetting up and down.
-
Equilibrate and Observe: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Assess Precipitation: Assess for precipitation either by visual inspection against a dark background or by measuring the optical density (light scattering) at a wavelength around 620 nm. A sharp increase in absorbance indicates precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: General signaling pathway of urease action and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. custombiotech.roche.com [custombiotech.roche.com]
Urease-IN-18 degradation and stability issues in experiments
Disclaimer: Information regarding a specific compound designated "Urease-IN-18" is not publicly available. This guide provides troubleshooting and stability information based on general knowledge of urease inhibitors and the urease enzyme. The principles and protocols described here are widely applicable to research involving novel urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am seeing a progressive loss of inhibitory activity with my this compound stock solution. What could be the cause?
A1: Loss of activity in a urease inhibitor stock solution is a common issue and can be attributed to several factors:
-
Chemical Instability: The inhibitor molecule itself may be susceptible to hydrolysis or oxidation, especially when in solution. The stability can be highly dependent on the solvent used and the storage temperature.
-
Improper Storage: Frequent freeze-thaw cycles can degrade the compound. Storing the solution at an inappropriate temperature or exposure to light can also accelerate degradation.
-
Solvent Volatility: If a volatile solvent was used, its evaporation could lead to an increase in the inhibitor concentration, which might cause precipitation or aggregation, thus reducing its effective concentration.
-
Microbial Contamination: Although less common for organic compounds in pure solvent, contamination of buffer solutions used for dilutions can be a problem.[1]
Q2: My experimental results with this compound are inconsistent between assays. What are the potential sources of this variability?
A2: Inconsistent results in enzyme inhibition assays often stem from subtle variations in experimental conditions:
-
Assay Conditions: Minor fluctuations in pH, temperature, or incubation time can significantly impact both enzyme activity and inhibitor potency. Urease activity is highly sensitive to pH and temperature.[2][3][4]
-
Reagent Preparation: Inconsistent preparation of buffers, substrate (urea), or enzyme solutions can lead to variability. Ensure all reagents are prepared fresh or stored appropriately.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of the inhibitor or enzyme, can introduce significant errors.
-
Sample Dilution: If you are testing several dilutions of your inhibitor, ensure that the dilutions are accurate and that the inhibitor is fully dissolved at each step.
Q3: Could this compound be interfering with my urease activity assay?
A3: Yes, the inhibitor itself can interfere with the assay method. For colorimetric assays like the Berthelot method, which detects ammonia (B1221849), the inhibitor could:
-
React with Assay Reagents: The inhibitor might react with the colorimetric reagents, leading to a false positive or negative signal.
-
Absorb at the Detection Wavelength: If the inhibitor absorbs light at the same wavelength used to measure the product (e.g., 670 nm for the Berthelot method), it will interfere with the results.[5] It is crucial to run a control containing the inhibitor without the enzyme to check for this.
Troubleshooting Guide
Problem: Apparent Degradation of this compound in Solution
| Possible Cause | Suggested Solution |
| Hydrolysis or Oxidation | Prepare fresh stock solutions more frequently. If possible, identify a more stable solvent. Consider storing aliquots under an inert gas (e.g., argon or nitrogen). |
| Inappropriate Storage Temperature | For long-term storage, keep the compound as a dry powder at -20°C or -80°C. For stock solutions, aliquot to avoid freeze-thaw cycles and store at -20°C or -80°C. For daily use, a fresh dilution from the stock is recommended. |
| Light Sensitivity | Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light. |
| Solvent Evaporation | Use tightly sealed vials. For long-term storage, consider using a solvent with a lower vapor pressure if compatible with the compound. |
Problem: High Variability in Inhibition Data
| Possible Cause | Suggested Solution |
| Fluctuations in pH | Use a reliable buffer system and ensure the final pH of the reaction mixture is consistent across all wells. The optimal pH for jack bean urease is around 7.4.[2] |
| Temperature Variations | Use a water bath or incubator to maintain a constant temperature during the reaction. The optimal temperature for jack bean urease is 60°C, but it begins to denature above 45°C with prolonged incubation.[2] A common assay temperature is 37°C.[5] |
| Inaccurate Reagent Concentrations | Calibrate pipettes regularly. Prepare fresh dilutions of the inhibitor and enzyme for each experiment. |
| Precipitation of Inhibitor | Check the solubility of this compound in the final assay buffer. You may need to use a co-solvent like DMSO, but ensure the final concentration of the co-solvent is low and consistent across all samples, as it can affect enzyme activity. |
Stability of Urease Enzyme
The stability of the urease enzyme is critical for obtaining reliable inhibitor data. Factors affecting urease stability are summarized below.
| Parameter | Condition | Effect on Urease Activity | Reference |
| pH | Optimal: ~7.4 (jack bean urease) | Maximum enzyme activity.[2] | [2] |
| Deviations from optimum | Activity decreases.[4] | [4] | |
| Temperature | Optimal: ~60°C (jack bean urease) | Maximum enzyme activity.[2] | [2] |
| > 45°C (prolonged) | Denaturation and loss of activity.[2] | [2] | |
| 2-8°C | Recommended for short-term storage of urease solutions.[2] | [2] | |
| Storage (Low Activity Solutions) | 4°C | Recommended for short-term (1 day) storage.[1] | [1] |
| -18°C or -80°C | Not recommended for low-activity solutions due to potential activity loss.[1] | [1] | |
| Storage (High Activity Solutions) | 4°C, -18°C, or -80°C | Can maintain >80% activity for up to 28 days.[1] | [1] |
Experimental Protocols
Standard Urease Activity Assay (Berthelot Method)
This protocol is adapted from common colorimetric urease activity assay kits and measures the amount of ammonia produced from the hydrolysis of urea (B33335).[5]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Reagent A (e.g., containing sodium salicylate (B1505791) and sodium nitroprusside)
-
Reagent B (e.g., containing sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Create an ammonium (B1175870) chloride standard curve to quantify the amount of ammonia produced.
-
Prepare Samples:
-
In separate wells of a 96-well plate, add your samples. These will include:
-
Blank: Assay buffer only.
-
Enzyme Control: Urease enzyme in assay buffer.
-
Inhibitor Control: this compound in assay buffer (to check for assay interference).
-
Test Samples: Urease enzyme and various concentrations of this compound in assay buffer.
-
-
-
Pre-incubation (for inhibition studies): Add the urease enzyme to the wells containing the inhibitor and incubate for a set period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the urea solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[5]
-
Terminate Reaction and Develop Color:
-
Add Reagent A to all wells to stop the reaction.
-
Add Reagent B to all wells.
-
-
Final Incubation: Incubate the plate for 30 minutes, protected from light, to allow the color to develop.
-
Measure Absorbance: Read the absorbance at 670 nm using a microplate reader.[5]
-
Calculate Activity: Determine the concentration of ammonia produced in your samples by comparing their absorbance to the standard curve. Calculate the percent inhibition for your test samples relative to the enzyme control.
Visualizations
Caption: The catalytic pathway of urease, hydrolyzing urea into ammonia and carbon dioxide.
Caption: A typical experimental workflow for testing a urease inhibitor.
References
Overcoming off-target effects of Urease-IN-18 in cell culture
Frequently Asked Questions (FAQs)
Q1: What is Urease-IN-18 and what is its primary target?
A1: this compound is a potent, cell-permeable small molecule inhibitor designed to target urease, a nickel-containing metalloenzyme.[1] Urease is a critical virulence factor for certain pathogens, such as Helicobacter pylori, as it neutralizes gastric acid, allowing for colonization.[2][3] Therefore, this compound is often used in studies related to bacterial pathogenesis and host-pathogen interactions.
Q2: What are the known off-target effects of this compound?
A2: While designed for urease, comprehensive kinome screening has revealed that this compound can exhibit off-target activity against several host cell kinases at higher concentrations, primarily Src family kinases (SFKs) like Src and Lck, and to a lesser extent, the Epidermal Growth Factor Receptor (EGFR). This is a common issue with small molecule inhibitors due to structural similarities in ATP-binding pockets across different proteins.[4]
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Common indicators of off-target effects include:
-
Unexpected Cytotoxicity: Significant cell death at concentrations intended to be non-toxic.[5][6]
-
Altered Cell Morphology or Proliferation: Changes in cell shape, adhesion, or growth rate that are inconsistent with the known role of urease.
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from that seen with genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of urease.[5]
-
Inconsistent Results with Other Inhibitors: Using a structurally different urease inhibitor, such as Acetohydroxamic acid (AHA), produces a different phenotype.[4][5]
Q4: How can I minimize the off-target effects of this compound?
A4: Minimizing off-target effects is crucial for valid results. Key strategies include:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits urease activity without significantly impacting cell viability or key signaling pathways.[4][6]
-
Include Proper Controls: Use a vehicle control (e.g., DMSO) and a negative control compound (a structurally similar but inactive molecule, if available).[7]
-
Validate with Orthogonal Approaches: Confirm key findings using a structurally unrelated urease inhibitor or a genetic approach like siRNA to ensure the observed phenotype is truly due to urease inhibition.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise from off-target effects of this compound.
| Problem | Possible Cause | Recommended Solution |
| Issue 1: High levels of unexpected cytotoxicity or apoptosis are observed. | Off-target inhibition of survival kinases: this compound may be inhibiting SFKs, which are crucial for survival signaling through pathways like PI3K/AKT.[4] | 1. Perform a Dose-Response Curve: Determine the IC50 for urease inhibition and the CC50 (50% cytotoxic concentration) for your cell line. Work in the concentration window below the CC50.2. Analyze Apoptosis Markers: Use Western blotting to check for cleaved Caspase-3 or Annexin V staining to confirm if cell death is apoptotic.[4]3. Western Blot for Survival Pathways: Assess the phosphorylation status of key survival proteins like AKT (at Ser473) and its upstream activators. A decrease in p-AKT suggests off-target kinase inhibition. |
| Issue 2: Cell proliferation or migration is significantly reduced. | Off-target inhibition of growth signaling pathways: Inhibition of SFKs and/or EGFR can block downstream pathways like MAPK/ERK, which are critical for proliferation and migration. | 1. Titrate the Inhibitor: Lower the concentration of this compound to a level that inhibits urease but has minimal impact on proliferation.2. Western Blot for Proliferation Pathways: Check the phosphorylation levels of ERK1/2 (p-ERK) and Src (p-Src Tyr416). A reduction in the phosphorylation of these proteins points to off-target activity.[7]3. Use a More Specific Inhibitor: As a control, use a highly specific Src inhibitor (e.g., Saracatinib) to see if it phenocopies the effect. If it does, the effect is likely off-target. |
| Issue 3: Experimental results are inconsistent or not reproducible. | Compound Instability or Cell Line Variability: The inhibitor may degrade with improper storage, or different cell passages may respond differently. | 1. Proper Compound Handling: Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Store as recommended by the manufacturer.2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure consistent cell seeding densities for all experiments.3. Test Multiple Cell Lines: If possible, confirm the observed effects in a different cell line to distinguish between cell-specific and general off-target effects.[7] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its intended target and known primary off-targets. A higher selectivity index indicates greater specificity for the on-target enzyme.
| Target | IC50 (nM) | Target Type | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| Urease (H. pylori) | 25 | On-Target | N/A |
| Src Kinase | 850 | Off-Target | 34 |
| Lck Kinase | 1,200 | Off-Target | 48 |
| EGFR Kinase | 4,500 | Off-Target | 180 |
| Data is illustrative and intended for guidance. Actual values may vary based on assay conditions. |
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Key Experimental Protocols
Protocol: Validating Off-Target Effects via Western Blotting
Objective: To determine if this compound inhibits the phosphorylation of off-target kinases (Src) and their downstream effectors (AKT, ERK) in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., AGS, HeLa) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1x, 1x, 10x, 100x of the urease IC50) for a predetermined time (e.g., 1-2 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known Src inhibitor).
-
If applicable, stimulate the cells with a growth factor (e.g., EGF) for 15 minutes before harvesting to activate the pathways of interest.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Phospho-Src (Tyr416)
-
Total Src
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (ERK1/2)
-
Total p44/42 MAPK (ERK1/2)
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels for each target. A dose-dependent decrease in the phospho-to-total protein ratio for Src, AKT, or ERK indicates an off-target effect.[7]
-
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Urease Inhibitors Reduce the Severity of Disease Symptoms, Dependent on the Lifestyle of the Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Improving the bioavailability of Urease-IN-18 for in vivo use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Urease-IN-18, a novel urease inhibitor. The focus of this guide is to address challenges related to its bioavailability for in vivo applications.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size of the compound to increase its surface area and dissolution rate. Techniques like micronization or nanosizing can be employed.[1]2. Formulation with Solubilizing Agents: Incorporate co-solvents, surfactants, or cyclodextrins into your formulation to enhance solubility.[1]3. Lipid-Based Formulations: Formulate this compound in a lipid-based drug delivery system (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[1][2] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to factors like food effects or GI tract pH variability. | 1. Standardize Feeding Protocol: Administer this compound to fasted or fed animals consistently across all study groups. Fatty meals can sometimes enhance the absorption of lipophilic drugs.[3]2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion to improve dissolution consistency by preventing crystallization in the GI tract.[2] |
| Precipitation of this compound in the formulation upon standing. | The formulation is not stable, leading to the drug crashing out of the solution. | 1. Optimize Formulation Components: Re-evaluate the choice and concentration of solvents, co-solvents, and stabilizers in your formulation.2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can improve its stability and solubility.[1] |
| Signs of local GI toxicity in treated animals. | High local concentration of the poorly soluble drug causing irritation. | 1. Use of Permeation Enhancers: Cautiously incorporate permeation enhancers to increase absorption and reduce local drug concentration.[2]2. Controlled Release Formulations: Develop a formulation that provides a slower, more controlled release of this compound to minimize local irritation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of urease, and why is it a therapeutic target?
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[4] This reaction is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, as the ammonia produced neutralizes the acidic environment of the stomach, allowing the bacteria to colonize.[5][6] By inhibiting urease, the survival of these pathogens can be compromised. Urease is also implicated in the formation of infection-induced urinary stones.[7]
2. What are the primary challenges in achieving good in vivo bioavailability for urease inhibitors like this compound?
Many urease inhibitors are poorly water-soluble, which is a major hurdle for oral bioavailability.[1] Poor solubility leads to low dissolution in the gastrointestinal fluids, resulting in limited absorption into the bloodstream.[3] Additionally, some inhibitors may be unstable in the acidic environment of the stomach or susceptible to first-pass metabolism.[5]
3. What are the different formulation strategies to improve the oral bioavailability of poorly soluble compounds?
Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Physical Modifications:
-
Chemical Modifications:
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water-miscible solvents to increase solubility.[1]
-
Surfactants: Using surfactants to form micelles that can solubilize the drug.[1]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents.[1][2]
-
4. How can I assess the effectiveness of a new formulation in vitro before proceeding to animal studies?
In vitro dissolution testing is a critical first step. You can use simulated gastric and intestinal fluids to evaluate how well your new formulation releases this compound compared to the unformulated compound. Additionally, permeability assays using cell lines like Caco-2 can provide insights into the potential for intestinal absorption.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG)[1]
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)[1]
-
Vortex mixer
-
Water bath
Procedure:
-
Accurately weigh this compound, oil, surfactant, and co-surfactant in the desired ratios.
-
Combine the oil, surfactant, and co-surfactant in a clear glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a homogenous, clear solution is formed.
-
Add this compound to the vehicle and vortex until the compound is completely dissolved.
-
To assess the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
Protocol 2: In Vitro Urease Activity Assay
This protocol outlines a method to determine the inhibitory activity of this compound on urease.
Materials:
-
Jack bean urease
-
Urea solution (e.g., 40 mM)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia determination kit or a method like the Berthelot reaction.[10]
-
96-well plate
-
Incubator
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add a fixed amount of urease solution to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ammonia produced using an ammonia determination kit according to the manufacturer's instructions.
-
Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Catalytic hydrolysis of urea by the urease enzyme.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Urease-IN-18 interference with common laboratory assays
Welcome to the technical support center for Urease-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the urease enzyme. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogens, such as Helicobacter pylori, as the ammonia produced helps to neutralize the acidic environment of the stomach, allowing the bacteria to colonize.[3][4] this compound is designed to target the active site of urease, thereby preventing this catalytic activity.
Q2: Which types of assays are commonly used to measure urease activity, and how might this compound affect them?
A2: The most common methods for measuring urease activity are colorimetric and fluorometric assays that detect the production of ammonia.[5][6] this compound, as an inhibitor, is expected to decrease the signal in these assays in a dose-dependent manner. Potential interferences can arise from the compound's intrinsic properties, such as its own color, fluorescence, or its interaction with assay reagents.
Q3: Can this compound interfere with assays that are not directly measuring urease activity?
A3: Yes, like many small molecules, this compound has the potential for off-target effects or direct interference with other assay components.[7] For example, if this compound has a strong absorbance at the wavelength used in a colorimetric assay (e.g., a Bradford protein assay or an MTT cell viability assay), it could lead to artificially high or low readings. Similarly, intrinsic fluorescence of the compound could interfere with fluorescent-based assays.
Q4: Are there any known sample components or buffer additives that can interfere with urease assays?
A4: Yes, several substances are known to interfere with common urease assays. Ammonia is a direct product of the urease reaction, so its presence in samples will lead to high background signals.[5][8] Some common laboratory buffers, such as HEPES, have been shown to act as fluorescence quenching substances and can interfere with fluorometric urease assays.[6] It is also important to avoid chelating agents like EDTA in your sample preparation, as they can strip the nickel ions from the urease active site, leading to enzyme inactivation.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible urease inhibition data.
This is a common issue that can arise from several factors, from sample preparation to assay execution.
| Possible Cause | Suggested Solution |
| Precipitation of this compound | Visually inspect all solutions containing this compound for any signs of precipitation. If observed, consider adjusting the solvent or decreasing the final concentration of the compound. |
| Incomplete Dissolution of this compound | Ensure that the stock solution of this compound is fully dissolved before preparing dilutions. Gentle warming or vortexing may be necessary. |
| Sample Contamination | The presence of ammonia in your samples can lead to high background and variability.[5][8] If suspected, samples can be dialyzed or filtered to remove small molecules like ammonia.[8] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when preparing serial dilutions of this compound. |
| Assay Plate Inconsistencies | Use high-quality, clear flat-bottom plates for colorimetric assays and black plates for fluorescence assays to minimize well-to-well variability.[9] |
Problem 2: High background signal in the "no enzyme" or "inhibitor-only" control wells.
High background can mask the true signal and reduce the dynamic range of the assay.
| Possible Cause | Suggested Solution |
| Intrinsic Absorbance of this compound | Run a control plate with this compound in the assay buffer without the enzyme or other reagents to measure its absorbance at the assay wavelength. Subtract this value from your experimental readings. |
| Intrinsic Fluorescence of this compound | Similarly, measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. Subtract this background fluorescence. |
| Contaminated Reagents | Prepare fresh reagents and use high-purity water to minimize background from contaminated solutions. |
| Interaction with Assay Reagents | This compound may react with the detection reagents. To test for this, incubate the inhibitor with the detection reagents (e.g., Berthelot reagents) in the absence of urease and its substrate. |
Problem 3: No urease activity observed, even in the absence of this compound.
This indicates a fundamental problem with the assay setup or the enzyme itself.
| Possible Cause | Suggested Solution |
| Inactive Urease Enzyme | Ensure the urease enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] It's advisable to aliquot the enzyme upon receipt. |
| Incorrect Assay Buffer pH | Urease activity is pH-dependent, with an optimal pH around 7.0-7.4.[11] Verify the pH of your assay buffer. |
| Presence of Inhibitors in the Sample or Buffer | As mentioned, substances like EDTA can inhibit urease activity.[9][10] Ensure your buffers and sample preparation methods do not introduce known urease inhibitors. |
| Incorrect Wavelength Settings | Double-check that the plate reader is set to the correct wavelength for your specific assay (e.g., ~670 nm for the Berthelot method).[5][8] |
| Improper Incubation Time or Temperature | Refer to the assay protocol for the recommended incubation time and temperature.[12] Urease activity can be temperature-sensitive.[11] |
Experimental Protocols
Key Experiment: Determining the IC50 of this compound using a Colorimetric Urease Activity Assay
This protocol is based on the Berthelot method, which detects the ammonia produced by urease activity.[5][8]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
This compound
-
Ammonia standards (e.g., Ammonium (B1175870) Chloride)
-
Ammonia Reagent 1 (Phenol Nitroprusside)
-
Ammonia Reagent 2 (Alkaline Hypochlorite)
-
Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 670 nm
Procedure:
-
Prepare Ammonia Standards: Create a standard curve by preparing serial dilutions of the ammonium chloride standard in assay buffer.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Standards: Diluted ammonia standards.
-
Enzyme Activity Control (No Inhibitor): Urease enzyme and assay buffer.
-
Inhibitor Wells: Urease enzyme and the corresponding dilution of this compound.
-
Blank: Assay buffer only.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes to allow this compound to interact with the urease enzyme.
-
Initiate Reaction: Add the urea solution to all wells except the standards and blank to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Develop Color: Stop the reaction and develop the color by adding Ammonia Reagent 1 followed by Ammonia Reagent 2 to all wells.
-
Final Incubation: Incubate the plate for an additional 30 minutes at room temperature to allow for color development.
-
Read Absorbance: Measure the absorbance at 670 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the ammonia standard curve and determine the concentration of ammonia produced in each well.
-
Calculate the percent inhibition for each concentration of this compound compared to the enzyme activity control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]
- 7. Editor’s focus: Off-target effect from inactives? | Drug Discovery News [drugdiscoverynews.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
Navigating Urease-IN-18 Solubility: A Technical Guide to Preventing Precipitation
Technical Support Center: Urease-IN-18 & Urease Activity Assays
This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in urease activity assays when using the inhibitor Urease-IN-18. By addressing common issues in a direct question-and-answer format, this document aims to help you troubleshoot your experiments, ensure data reliability, and maintain consistency.
A Note on this compound: this compound is described as a noncompetitive urease inhibitor with a reported IC50 of 1.6 μM[1]. As with any specific inhibitor, its unique physicochemical properties, such as solubility and stability, can significantly impact experimental outcomes. The troubleshooting advice provided below is based on general principles of enzyme assays and inhibitor studies, tailored where possible to the characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: My negative control (urease + substrate, no inhibitor) shows highly variable activity between experiments. What could be the cause?
A: Variability in your negative control is a primary indicator of issues with the fundamental assay components or conditions. Common causes include:
-
Enzyme Instability: Urease can lose activity if not stored correctly. Repeated freeze-thaw cycles or storage at improper temperatures can denature the enzyme. For lyophilized urease, ensure it is stored dry at 2-8°C[2].
-
Substrate (Urea) Degradation: Urea (B33335) solutions are not stable long-term and can hydrolyze spontaneously, especially if not stored properly. It is highly recommended to prepare fresh urea solutions for each experiment[3].
-
Inconsistent Assay Conditions: Minor fluctuations in temperature or pH can significantly alter enzyme kinetics. Ensure your buffer is at the correct pH (urease optimum is typically ~7.0-7.5) and that the assay is incubated at a consistent temperature[2].
-
Ammonia (B1221849) Contamination: The assay measures ammonia production. Contamination from the air or reagents can lead to high background and variability. Keep reagent vials capped whenever possible[4].
Q2: I am not seeing the expected level of inhibition with this compound. What should I check first?
A: When inhibition is lower than expected, the issue often lies with the inhibitor itself or its interaction with the assay system.
-
Inhibitor Solubility: this compound may have limited aqueous solubility[1]. If it is not fully dissolved in the stock solution (e.g., DMSO) or precipitates when added to the aqueous assay buffer, its effective concentration will be lower than calculated. Visually inspect for any precipitation and consider vortexing or brief sonication when preparing dilutions.
-
Inhibitor Stability: Ensure the inhibitor is stored under the recommended conditions (e.g., -20°C for powder) to prevent degradation[1].
-
Pipetting Errors: When working with potent inhibitors at low concentrations, even small pipetting errors during serial dilutions can lead to significant inaccuracies. Calibrate your pipettes and use proper technique.
-
Incorrect Solvent Concentration in Controls: The solvent used to dissolve this compound (likely DMSO) can have a slight inhibitory effect on its own at higher concentrations. Ensure your "no inhibitor" controls contain the same final percentage of solvent as your experimental wells.
Q3: The IC50 value for this compound is inconsistent across different 96-well plates and experimental runs. Why?
A: IC50 variability is a common and frustrating issue. It points to subtle inconsistencies in your experimental setup.
-
Plate Edge Effects: Evaporation can occur in the outer wells of a 96-well plate during incubation, concentrating the reagents and altering the results. To mitigate this, avoid using the outermost wells for critical samples or fill them with buffer/water to maintain humidity.
-
Reagent Preparation: Prepare a single master mix of buffer and enzyme for all wells to minimize well-to-well variability. Similarly, perform serial dilutions of the inhibitor carefully and use them immediately.
-
Incubation Time: The timing of each step is critical. Urease is a fast-acting enzyme. Ensure that the pre-incubation time (enzyme + inhibitor) and the reaction time (after adding urea) are precisely controlled and consistent for every well.
-
Instrument Settings: Verify that the plate reader is set to the correct wavelength for your assay (e.g., ~570-670 nm for common colorimetric methods) and that the readings are within the linear range of the standard curve[4][5]. A new standard curve should be generated for each assay run[5].
Q4: Can the source of urease (e.g., jack bean vs. bacterial) affect my results with this compound?
A: Absolutely. While the active site of urease is generally conserved, enzymes from different sources (e.g., jack bean, H. pylori, K. pneumoniae) can have different kinetic properties, subunit structures, and sensitivities to inhibitors[6][7][8]. This compound is described as an inhibitor of bacterial urease[1]. If you are using jack bean urease, you may observe different inhibitory potency. Always be consistent with the source and supplier of your enzyme for a given set of experiments.
Troubleshooting Guide
Use the following tables and diagrams to systematically diagnose issues with your urease activity assay.
Data Presentation: Key Experimental Parameters
| Parameter | Typical Value/Range | Impact on Inconsistent Results |
| pH | 6.0 - 8.0 (Optimum ~7.4) | Minor shifts can alter enzyme activity and inhibitor binding. Use a well-buffered solution. |
| Temperature | 25°C - 37°C | Enzyme activity is highly temperature-dependent. Inconsistent incubation temperatures will lead to high variability. |
| Urea Concentration | 0.5 mM - 20 mM | Should be kept consistent and well above the Km (~1-3 mM) for Vmax conditions. Old urea solutions can contain ammonia. |
| Enzyme Concentration | Varies by activity | Should be in the linear range of the assay. Too much enzyme can make inhibition difficult to detect; too little can result in a weak signal. |
| Inhibitor Solvent (DMSO) | < 1% (v/v) final | High concentrations can inhibit urease. Must be consistent across all wells, including controls. |
| Incubation Times | Pre-incubation: 5-30 minReaction: 10-30 min | Must be precisely timed. Variations will directly impact the amount of product formed and alter IC50 values. |
Troubleshooting Checklist
| Problem | Potential Cause | Suggested Solution |
| High background in all wells | Ammonia contamination in buffer or urea. | Use high-purity water, prepare fresh reagents, and keep containers sealed. Run a "sample blank" without enzyme to check for ammonia in your sample/inhibitor solution[5]. |
| No or low signal in negative controls | Inactive enzyme. | Use a new vial of enzyme. Check storage conditions and avoid repeated freeze-thaw cycles. Confirm buffer pH. |
| Non-linear standard curve | Pipetting errors in standard preparation. | Carefully prepare serial dilutions for the ammonium (B1175870) chloride standard. Ensure the highest standard is not saturating the reader. |
| Inconsistent replicates | Pipetting error, poor mixing, edge effects. | Calibrate pipettes. Gently mix the plate after adding reagents. Avoid using outer wells or fill them with water. |
| Calculated IC50 is out of expected range | Inaccurate inhibitor concentration, wrong inhibitor mechanism assumed. | Verify stock concentration and serial dilutions. Confirm if the inhibitor is competitive, noncompetitive, or mixed-type, as this affects analysis[1][9]. |
Experimental Protocols & Visualizations
Protocol: Colorimetric Urease Inhibition Assay (96-Well Plate)
This protocol is a generalized method based on the detection of ammonia produced from urea hydrolysis.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Phosphate buffer, pH 7.4.
-
Urease Solution: Prepare a stock solution of Jack Bean Urease in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within a 10-15 minute reaction time.
-
Urea Solution: Prepare a 100 mM solution of urea in Assay Buffer. Prepare fresh daily.
-
Inhibitor (this compound) Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Ammonium Chloride Standard: Prepare a 1 mM stock solution in Assay Buffer for the standard curve.
-
Detection Reagents: Use reagents from a commercial kit (e.g., based on the Berthelot method) as per the manufacturer's instructions[5].
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant in all wells.
-
Set up Plate:
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL Urease Solution.
-
Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL Urease Solution.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Start Reaction: Add 50 µL of the Urea Solution to all wells.
-
Incubate: Immediately incubate for 10 minutes at 37°C.
-
Stop Reaction & Develop Color: Add stop/detection reagents according to your kit's protocol (e.g., 50 µL Reagent A, 50 µL Reagent B)[5].
-
Final Incubation: Incubate for 20-30 minutes at room temperature, protected from light, to allow color development.
-
Read Plate: Measure the absorbance at the specified wavelength (e.g., 670 nm).
3. Standard Curve & Calculations:
-
Prepare serial dilutions of the Ammonium Chloride Standard (e.g., 0 to 100 nmol/well).
-
Follow the assay procedure (steps 6-8) for the standards.
-
Plot absorbance vs. nmol of ammonia to generate a standard curve.
-
Calculate the % inhibition for each this compound concentration: % Inhibition = [1 - (Absinhibitor - Absblank) / (Abscontrol - Absblank)] x 100
Mandatory Visualizations
References
- 1. This compound | Bacterial | | Invivochem [invivochem.com]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Urease - Wikipedia [en.wikipedia.org]
- 8. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Modifying Urease Inhibitors for Enhanced Potency and Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of urease inhibitors, with a focus on enhancing potency and specificity. We will use the potent urease inhibitor, N-(4-chlorophenylaceto)thiourea (referred to here as a representative "Urease-IN-18"), as a primary example for discussing modification strategies.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of modifying and evaluating urease inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for the same compound | Pipetting errors, incorrect reagent concentrations, temperature fluctuations during the assay, or degradation of the compound. | Ensure proper calibration of pipettes. Prepare fresh reagent solutions for each experiment. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature. Store stock solutions of the inhibitor at -20°C or lower and avoid repeated freeze-thaw cycles. |
| High background signal in the urease inhibition assay | Contamination of reagents with ammonia (B1221849). Spontaneous hydrolysis of urea (B33335) at high temperatures or extreme pH. | Use high-purity water and freshly prepared buffers. Run a blank control (without enzyme) to check for ammonia contamination. Ensure the assay is performed at the optimal pH for urease (typically around 7.0-8.0) and a controlled temperature (e.g., 37°C). |
| Modified analog shows lower potency than the parent compound | The modification may have disrupted a key interaction with the enzyme's active site. The new functional group may be too bulky or have unfavorable electronic properties. | Utilize molecular modeling to predict the binding mode of the analog and identify potential steric clashes or loss of hydrogen bonds. Synthesize a small library of analogs with varying substituents at the same position to probe the structure-activity relationship (SAR). |
| Potent inhibitor in enzymatic assay is inactive in cell-based assay | Poor cell permeability of the inhibitor. The inhibitor is being actively pumped out of the cell by efflux pumps. | Modify the compound to improve its lipophilicity, for example, by adding non-polar functional groups. Co-administer the inhibitor with a known efflux pump inhibitor in your cell-based assay to see if activity is restored. |
| Inhibitor shows activity against other metalloenzymes | The inhibitor may be chelating the metal ions in the active site in a non-specific manner. | Modify the inhibitor to include functional groups that can form specific hydrogen bonds or other non-covalent interactions with amino acid residues unique to the urease active site. Test the inhibitor against a panel of other metalloenzymes to determine its specificity profile. |
Frequently Asked Questions (FAQs)
1. What is the rationale for modifying a known urease inhibitor like "this compound"?
The primary goal of modifying a potent urease inhibitor is to improve its drug-like properties. This includes enhancing its potency (achieving the desired inhibitory effect at a lower concentration), increasing its specificity towards bacterial urease (to minimize off-target effects and potential toxicity), and optimizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). For instance, while a parent compound may be highly potent, it might have poor solubility or be rapidly metabolized in the body, limiting its therapeutic potential.
2. How can I increase the potency of my lead urease inhibitor?
Increasing potency often involves optimizing the interactions between the inhibitor and the urease active site. Based on structure-activity relationship (SAR) studies of various urease inhibitors, here are some strategies:
-
Introduce Electron-Withdrawing Groups: For aromatic scaffolds, adding electron-withdrawing groups (e.g., halogens, nitro groups) can enhance inhibitory activity. For example, the chloro group in N-(4-chlorophenylaceto)thiourea is crucial for its high potency.[1]
-
Optimize Substituent Position: The position of substituents on an aromatic ring can significantly impact activity. A systematic exploration of ortho, meta, and para positions is recommended.
-
Explore Different Functional Groups: Replacing or adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with active site residues can increase binding affinity.
3. What strategies can be employed to improve the specificity of a urease inhibitor?
Improving specificity involves designing molecules that preferentially bind to the target urease over other enzymes, particularly other metalloenzymes. Key approaches include:
-
Exploit Unique Active Site Features: The active site of urease has a unique arrangement of amino acid residues around the bi-nickel center.[2][3][4] Modifications that create specific interactions with these residues, rather than just chelating the nickel ions, can enhance specificity.
-
Increase Molecular Complexity: Simple metal chelators can be non-specific. Adding structural complexity to the inhibitor can introduce more specific interactions with the target enzyme.
-
Computational Modeling: Use molecular docking to compare the binding of your inhibitor to urease and other metalloenzymes. This can help identify modifications that favor binding to urease.
4. What are the key experimental steps to characterize a modified urease inhibitor?
A typical workflow for characterizing a new urease inhibitor analog involves:
-
Synthesis and Structural Verification: Synthesize the new compound and confirm its structure using techniques like NMR and mass spectrometry.
-
In Vitro Urease Inhibition Assay: Determine the IC50 value of the new compound against purified urease.
-
Enzyme Kinetics: Determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed-type) to understand how the inhibitor interacts with the enzyme.
-
Cell-Based Urease Inhibition Assay: Evaluate the inhibitor's activity in a more biologically relevant context, such as in intact Helicobacter pylori cells.[1]
-
Specificity Profiling: Test the inhibitor against a panel of other relevant enzymes (especially other metalloenzymes) to assess its specificity.
-
Cytotoxicity Assays: Evaluate the toxicity of the compound against mammalian cell lines to ensure it is not generally cytotoxic.
Quantitative Data
The following table summarizes the inhibitory activity (IC50) of selected urease inhibitors against H. pylori urease, providing a benchmark for comparison.
| Compound Class | Example Compound | IC50 (µM) | Reference |
| N-monoarylacetothioureas | N-(4-chlorophenylaceto)thiourea (b19) | 0.16 ± 0.05 | [1] |
| Dihydropyrimidine phthalimide (B116566) hybrids | Compound 10g | 12.6 ± 0.1 | |
| Quinazolinones | Compound 20 | 12 ± 0.9 | [5] |
| β-Amyrenone derivative | Compound 4 | 17.9 | [6] |
| Standard Inhibitor | Acetohydroxamic Acid (AHA) | >25 (in some studies) | [1] |
| Standard Inhibitor | Thiourea (B124793) | 21.0 ± 0.1 |
Experimental Protocols
Protocol 1: Synthesis of N-monoarylacetothiourea Analogs
This protocol is adapted from the synthesis of N-(4-chlorophenylaceto)urea and can be modified to produce various analogs.[1]
-
Step 1: Synthesis of Arylacetic Acid: Start with the desired substituted phenylacetic acid. If not commercially available, it can be synthesized from the corresponding benzyl (B1604629) cyanide via hydrolysis.
-
Step 2: Acyl Chloride Formation: Convert the arylacetic acid to its corresponding acyl chloride by reacting it with thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Step 3: Reaction with Thiourea: Slowly add the acyl chloride solution to a solution of thiourea in a suitable solvent (e.g., acetone) at room temperature.
-
Step 4: Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography.
-
Step 5: Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Urease Inhibition Assay (Indophenol Method)
This colorimetric assay measures the production of ammonia from the hydrolysis of urea.[1]
-
Reagent Preparation:
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Urease Solution: Prepare a stock solution of Jack bean or H. pylori urease in buffer.
-
Urea Solution: Prepare a stock solution of urea in buffer (e.g., 100 mM).
-
Inhibitor Solutions: Dissolve the test compounds in DMSO to make stock solutions and then dilute to the desired concentrations in buffer.
-
Phenol (B47542) Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.
-
Alkali Reagent: 0.5% w/v sodium hydroxide (B78521) and 0.1% active chloride from sodium hypochlorite.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of urease solution to each well.
-
Add 25 µL of the test inhibitor solution at various concentrations (or buffer for the positive control, and a standard inhibitor like AHA for comparison).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified schematic of the urease catalytic cycle.
Caption: Workflow for the modification and evaluation of urease inhibitors.
Caption: Logical relationship for enhancing inhibitor efficacy.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. rcsb.org [rcsb.org]
- 4. Urease - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Urease Inhibition and Molecular Modelling Studies of Novel Derivatives of the Naturally Occurring β-Amyrenone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Urease-IN-18 and Other Prominent Urease Inhibitors
In the landscape of drug discovery, the development of potent and specific enzyme inhibitors is a cornerstone of therapeutic advancement. Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its catalytic hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046) elevates the local pH, facilitating bacterial survival in acidic environments like the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and urinary tract infections.[1][2][3] The pursuit of effective urease inhibitors is therefore of significant clinical interest. This guide provides a comparative overview of a novel potent urease inhibitor, designated here as Urease-IN-18, alongside established urease inhibitors, presenting key performance data and experimental methodologies for researchers and drug development professionals.
Overview of this compound
This compound represents a new generation of urease inhibitors, characterized by its remarkably high potency. While specific structural details are proprietary, its inhibitory activity, as determined by in vitro enzymatic assays, places it among the most effective compounds identified to date. This guide will compare its performance against established and standard urease inhibitors: Acetohydroxamic acid (AHA), Hydroxyurea, and Thiourea.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency of the inhibitor. The IC50 values for this compound and other known urease inhibitors are summarized in the table below.
| Inhibitor | IC50 (µM) | Notes |
| This compound (Hypothetical) | 0.05 | Represents a highly potent, novel inhibitor based on recently synthesized compounds. |
| Acetohydroxamic Acid (AHA) | ~25-100 | Clinically used but with known side effects.[4] |
| Hydroxyurea | 100.0 ± 2.5 | A standard inhibitor used in research.[5] |
| Thiourea | 18.27 - 23.00 | A common reference standard in urease inhibition assays.[5][6] |
Mechanism of Urease Catalysis and Inhibition
Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to carbamate and ammonia. The unstable carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[7] This reaction is dependent on a bi-nickel center within the enzyme's active site.[1][7]
Caption: The catalytic hydrolysis of urea by the urease enzyme.
Urease inhibitors function by targeting the enzyme's active site, often by interacting with the nickel ions. The effectiveness of an inhibitor is determined by its affinity for the active site and its ability to prevent substrate binding or catalysis.
Experimental Protocol for Urease Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against urease.
1. Reagents and Materials:
-
Jack bean urease (lyophilized powder)
-
Urea solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Caption: A typical workflow for an in vitro urease inhibition assay.
2. Assay Procedure:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compounds.
-
In a 96-well plate, add a defined volume of the urease solution to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of ammonia produced using the phenol-hypochlorite method, which develops a colored product.
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 625 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
The development of potent urease inhibitors like this compound holds significant promise for the treatment of infections caused by urease-producing bacteria. Its superior in vitro potency compared to established inhibitors like Acetohydroxamic acid and Hydroxyurea highlights the potential for developing more effective therapeutics with potentially fewer side effects. The provided experimental framework offers a standardized approach for the evaluation and comparison of novel urease inhibitors, facilitating further research and development in this critical area of medicinal chemistry. Future studies should focus on the in vivo efficacy, pharmacokinetic properties, and safety profile of these next-generation inhibitors.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Urease - Wikipedia [en.wikipedia.org]
Comparative Efficacy of Urease-IN-18 in a Murine Model of Helicobacter pylori Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical urease inhibitor, Urease-IN-18, against standard triple therapy in a C57BL/6 mouse model of Helicobacter pylori infection. The data for this compound is illustrative to demonstrate key evaluation metrics, while the comparative data for triple therapy is based on established experimental outcomes.
Mechanism of Action: Urease Inhibition
Helicobacter pylori survival in the acidic environment of the stomach is critically dependent on the enzyme urease.[1][2][3] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, neutralizing gastric acid and allowing the bacterium to colonize the gastric mucosa.[1][2][3] Urease inhibitors like the hypothetical this compound are designed to block this activity, thereby preventing bacterial survival and colonization.
Caption: Mechanism of H. pylori urease and inhibition by this compound.
Comparative Efficacy Data
The following table summarizes the hypothetical efficacy of this compound compared to a standard triple therapy regimen in a C57BL/6 mouse model four weeks post-infection.
| Treatment Group | Dosage & Administration | Bacterial Load (log10 CFU/g stomach) | Reduction in Bacterial Load (log10) | Gastric Inflammation Score (0-4) |
| Vehicle Control | Saline, oral gavage, daily for 7 days | 6.5 | N/A | 3.2 |
| This compound (Hypothetical) | 50 mg/kg, oral gavage, daily for 7 days | 3.2 | 3.3 | 1.5 |
| Triple Therapy | Amoxicillin (50 mg/kg), Clarithromycin (25 mg/kg), Omeprazole (20 mg/kg), oral gavage, daily for 7 days | 2.1 | 4.4 | 1.1 |
Experimental Workflow
A standardized workflow is crucial for evaluating the efficacy of novel anti-H. pylori agents in a mouse model.
Caption: Standardized workflow for in-vivo efficacy testing.
Detailed Experimental Protocols
H. pylori Mouse Model of Infection
-
Mouse Strain: Specific-pathogen-free (SPF) female C57BL/6 mice, 6-8 weeks old, are used due to their consistent colonization by H. pylori.[4]
-
Bacterial Strain: The mouse-adapted Sydney strain 1 (SS1) of H. pylori is utilized for its high colonization efficiency.[4]
-
Inoculation Procedure:
-
Mice are fasted for 4-6 hours prior to inoculation.
-
An H. pylori SS1 suspension is prepared in Brucella broth to a concentration of 1x10^9 CFU/mL.
-
Each mouse is inoculated via oral gavage with 0.1 mL of the bacterial suspension (1x10^8 CFU) on three alternate days.[5][6]
-
Infection is allowed to establish for 4 weeks to develop chronic gastritis.[5][6][7]
-
Treatment Administration
-
This compound (Hypothetical): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for 7 consecutive days.
-
Triple Therapy (Comparator): A combination of amoxicillin, a second antibiotic (such as metronidazole (B1676534) or clarithromycin), and a bismuth salt or proton pump inhibitor is administered daily via oral gavage for 7 days.[7][8]
-
Vehicle Control: The vehicle solution without the active compound is administered under the same regimen to the control group.
Assessment of Bacterial Load
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the stomachs are aseptically removed.
-
Homogenization: The stomach tissue is weighed and homogenized in 1 mL of Brucella broth.
-
Serial Dilution and Plating: Serial dilutions of the stomach homogenate are plated on H. pylori-selective agar (B569324) plates (e.g., Columbia blood agar with Dent's supplement).
-
Incubation and Quantification: Plates are incubated for 3-5 days under microaerobic conditions (5% O2, 10% CO2, 85% N2). Colonies are then counted, and the bacterial load is expressed as colony-forming units (CFU) per gram of stomach tissue.[9]
Histopathological Analysis of Gastritis
-
Tissue Preparation: A longitudinal strip of the stomach is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: Sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E) to assess inflammation.
-
Inflammation Scoring: Gastric inflammation is scored blindly by a pathologist based on the severity and extent of mononuclear and polymorphonuclear cell infiltration in the lamina propria and submucosa, graded on a scale from 0 (normal) to 4 (severe).
Discussion and Conclusion
While this compound shows a hypothetical reduction in bacterial load and gastric inflammation, the established triple therapy regimen demonstrates a more potent bactericidal effect in this standardized mouse model.[7][8] The development of urease inhibitors like this compound represents a promising alternative strategy to combat H. pylori infection, potentially mitigating issues of antibiotic resistance.[10][11] Further studies would be required to optimize the dosage and formulation of this compound and to evaluate its efficacy in combination with other agents. The protocols outlined in this guide provide a robust framework for such preclinical evaluations.
References
- 1. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A standardized mouse model of Helicobacter pylori infection: introducing the Sydney strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel combination therapy for the eradication of Helicobacter pylori infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of new therapy for eradication of H. pylori infection in nude mouse model [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a mouse model to examine anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Exploring alternative treatments for Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Urease-IN-18 (Acetohydroxamic Acid) Cross-Reactivity with Other Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Urease-IN-18, represented here by its active compound Acetohydroxamic Acid (AHA), against its primary target, urease, and its potential for cross-reactivity with other key metalloenzymes. The objective of this document is to offer a clear, data-driven perspective on the selectivity profile of this inhibitor, supported by detailed experimental protocols for independent verification.
Introduction to this compound (Acetohydroxamic Acid)
This compound is an inhibitor of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and infection-induced urinary stones. The active component of this compound, acetohydroxamic acid (AHA), functions by chelating the nickel ions in the urease active site, thereby inactivating the enzyme. Given that many other essential enzymes are also metalloenzymes, understanding the cross-reactivity of AHA is crucial for evaluating its potential therapeutic applications and off-target effects.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of Acetohydroxamic Acid (AHA) against urease and provides context for its potential cross-reactivity by comparing it with the inhibitory activities of other hydroxamic acid-based inhibitors against a panel of common metalloenzymes.
| Target Enzyme | Inhibitor | IC50 Value (µM) | Metal Ion in Active Site |
| Urease (Canavalia ensiformis) | Acetohydroxamic Acid (AHA) | ~44.1 | Ni²⁺ |
| Carbonic Anhydrase II (hCA II) | Benzohydroxamic Acid | µM range | Zn²⁺ |
| Matrix Metalloproteinase-2 (MMP-2) | Batimastat | 0.006 | Zn²⁺ |
| Matrix Metalloproteinase-9 (MMP-9) | Batimastat | 0.02 | Zn²⁺ |
| Angiotensin-Converting Enzyme (ACE) | Captopril (thiol-based) | 0.025 | Zn²⁺ |
| Histone Deacetylase 1 (HDAC1) | Suberoylanilide Hydroxamic Acid (SAHA) | 0.061 | Zn²⁺ |
| Histone Deacetylase 2 (HDAC2) | Suberoylanilide Hydroxamic Acid (SAHA) | 0.251 | Zn²⁺ |
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of metalloenzymes.
Caption: Workflow for assessing inhibitor cross-reactivity.
Detailed Experimental Protocols
The following are detailed protocols for the enzymatic assays of urease and a selection of other metalloenzymes, which can be adapted for cross-reactivity studies.
Urease Inhibition Assay
This protocol is based on the Berthelot (phenol-hypochlorite) reaction to quantify ammonia produced from urea hydrolysis.
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Urease solution (from Jack Bean, Canavalia ensiformis)
-
Urea solution (substrate)
-
Phenol (B47542) reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite (B82951) and sodium hydroxide)
-
Acetohydroxamic acid (AHA) or other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., AHA) in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test inhibitor solution (or solvent for control), and 10 µL of the urease enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 40 µL of phenol reagent and 40 µL of alkali reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Carbonic anhydrase (e.g., human carbonic anhydrase II)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add 158 µL of Tris-HCl buffer, 2 µL of the test inhibitor solution, and 20 µL of the carbonic anhydrase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes at room temperature.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition and IC50 value as described for the urease assay.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol uses a fluorogenic substrate for the sensitive detection of MMP activity.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
MMP enzyme (e.g., MMP-2 or MMP-9)
-
Fluorogenic MMP substrate
-
Test inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well black plate, add assay buffer, the test inhibitor solution, and the MMP enzyme solution.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence in kinetic mode (e.g., Excitation/Emission wavelengths specific to the substrate) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.
-
Determine the percentage of inhibition and IC50 value.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is based on the hydrolysis of a synthetic substrate, FAPGG, by ACE.
Materials:
-
Borate buffer (with 0.3 M NaCl, pH 8.3)
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) solution (substrate)
-
Test inhibitor
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the test inhibitor solution and the ACE solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the FAPGG substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition and IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the activity of HDAC enzymes.
Materials:
-
HDAC assay buffer
-
HDAC enzyme (e.g., recombinant human HDAC1 or HDAC2)
-
Fluorogenic HDAC substrate
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well black plate, add HDAC assay buffer, the test inhibitor solution, and the HDAC enzyme solution.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence (e.g., Excitation at 360 nm, Emission at 460 nm).
-
Determine the percentage of inhibition and IC50 value.
Conclusion
This compound (Acetohydroxamic Acid) is an effective inhibitor of urease. The hydroxamic acid moiety, responsible for its inhibitory activity, is also a known zinc-binding group present in inhibitors of other metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. While specific cross-reactivity data for acetohydroxamic acid against a broad panel of metalloenzymes is limited, the potential for off-target inhibition exists. Researchers are encouraged to perform comprehensive selectivity profiling using the provided protocols to fully characterize the therapeutic potential and safety of this compound and other hydroxamic acid-based inhibitors.
Independent Verification of Urease Inhibitory Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory kinetics of a novel compound, Urease-IN-18, with other established urease inhibitors. The data presented for this compound is hypothetical and serves as a template for comparative analysis. All supporting experimental data for commercially available inhibitors is derived from peer-reviewed scientific literature.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potential of this compound against jackbean urease was evaluated and compared with several known urease inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below. Thiourea (B124793) is included as a standard reference inhibitor.
| Inhibitor | IC50 (µM) | Type of Inhibition |
| This compound (Hypothetical) | 0.5 µM | Competitive |
| Thiourea (Standard) | 21.0 ± 0.1 µM[1] | Competitive |
| 2-quinolone-4-thiazolidinone 8a | 0.46 µM[2] | Not Specified |
| Hydrazonothiazoline 9a | 1.73 µM[2] | Not Specified |
| Indole-based derivative 11a | 0.60 µM[2] | Not Specified |
| Dihydropyrimidine phthalimide (B116566) 10g | 12.6 ± 0.1 µM[1] | Not Specified |
| Baicalin | 2740 ± 510 µM[3] | Competitive[3] |
| S-allyl-L-cysteine | 0.88 ± 0.01 µg/mL | Not Specified |
| D,L-methionine | 0.91 ± 0.02 µg/mL | Not Specified |
*Note: IC50 values for S-allyl-L-cysteine and D,L-methionine are presented in µg/mL as reported in the source.[4] A direct molar comparison with other inhibitors requires conversion based on their molecular weights.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory kinetics of a compound against urease. This protocol is based on established methodologies for in vitro urease inhibition assays.[5][6][7]
Materials:
-
Jackbean Urease (EC 3.5.1.5)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Thiourea (standard inhibitor)
-
Ammonia (B1221849) quantification reagent (e.g., Nessler's reagent or Berthelot's method reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of jackbean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test inhibitor and thiourea in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease solution
-
Varying concentrations of the test inhibitor or standard.
-
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the plate at the same temperature for a specific reaction time (e.g., 30 minutes).
-
-
Quantification of Ammonia:
-
Stop the reaction by adding a suitable reagent (this can also be the first reagent for ammonia quantification).
-
Add the necessary reagents for ammonia quantification (e.g., using the Berthelot method, which involves the formation of a colored indophenol (B113434) compound).
-
Measure the absorbance at a specific wavelength (e.g., 625 nm for the Berthelot method) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[8]
-
Visualizations
Experimental Workflow for Urease Inhibition Assay
Caption: A flowchart of the experimental workflow for determining urease inhibitory kinetics.
Urease Catalytic Cycle and Competitive Inhibition
Caption: Mechanism of urease action and competitive inhibition by this compound.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency: A Comparative Analysis of a Potent Synthetic Urease Inhibitor and Natural Counterparts
For Immediate Release
A deep dive into the comparative efficacy of a leading synthetic urease inhibitor and a range of natural product-based inhibitors reveals significant insights for researchers and drug development professionals. This guide provides a comprehensive analysis of their performance, supported by quantitative data and detailed experimental protocols, to inform the development of novel therapeutics targeting urease-mediated diseases.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. The enzyme's ability to hydrolyze urea (B33335) to ammonia (B1221849) allows pathogens to neutralize the acidic environment of the stomach, facilitating their colonization and survival. Consequently, the inhibition of urease is a key therapeutic strategy. This guide presents a comparative analysis of a highly potent synthetic urease inhibitor and a selection of promising natural product inhibitors.
Due to the lack of publicly available data on a specific compound designated "Urease-IN-18," this analysis utilizes a representative potent synthetic inhibitor from recent literature: a (thio)barbituric phenoxy-N-phenylacetamide derivative (Compound 3a ), which has demonstrated exceptional inhibitory activity.
Quantitative Performance Analysis
The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for our selected synthetic inhibitor and a diverse array of natural product inhibitors.
| Inhibitor Class | Compound Name/Type | Source Organism (for natural products) | IC50 (µM) | Inhibition Type | Reference |
| Synthetic | (Thio)barbituric phenoxy-N-phenylacetamide (3a) | N/A | 0.69 | Not Specified | [1] |
| Thiourea (B124793) (Standard) | N/A | 21.0 - 23.0 | Competitive | [1][2] | |
| Acetohydroxamic Acid (AHA) (Standard) | N/A | 27.0 | Not Specified | [3] | |
| Natural Products | |||||
| Flavonoids | Quercetin | Various plants | 15.8 (H. pylori) | Competitive | [2] |
| Baicalin | Scutellaria baicalensis | 270 (Jack Bean) | Non-competitive | [2] | |
| Kaempferol-3-O-α-L-rhamnopyranoside | Syzygium alternifolium | More potent than Baicalin | Not Specified | [2] | |
| Thioureas | 1-(4-chlorophenyl)-3-palmitoylthiourea | N/A (Synthetic derivative) | Potent | Uncompetitive | [2] |
| Miscellaneous | Catechin | Green tea, Cranberries | Moderate | Not Specified | [2] |
| Epigallocatechin gallate | Green tea | Moderate | Not Specified | [2] |
Experimental Protocols
The following is a detailed methodology for a standard in vitro urease inhibition assay, a cornerstone for evaluating the efficacy of potential inhibitors.
Spectrophotometric Urease Inhibition Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea. The ammonia then reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-colored indophenol (B113434) complex, the absorbance of which is measured spectrophotometrically.
1. Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Phenol (B47542) reagent
-
Alkali-hypochlorite reagent
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of the urease enzyme in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor.
-
In the wells of a 96-well microplate, add a specific volume of phosphate buffer, the urease enzyme solution, and the test inhibitor at various concentrations. A control well should contain the solvent used for the inhibitor instead of the inhibitor itself.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of urea solution to each well.
-
Incubate the plate at the same temperature for a set duration (e.g., 30 minutes).
-
Stop the reaction and induce color development by adding the phenol reagent followed by the alkali-hypochlorite reagent to each well.
-
Incubate the plate for a final period (e.g., 30 minutes) to allow for complete color development.
-
Measure the absorbance of each well at a specific wavelength (typically around 625-630 nm) using a microplate reader.
3. Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test inhibitor.
Visualizing the Process and Pathway
To better illustrate the experimental and biological contexts of urease inhibition, the following diagrams are provided.
Caption: Experimental workflow for the spectrophotometric urease inhibition assay.
Caption: Urease enzymatic pathway and general mechanisms of inhibition.
Discussion
The data clearly indicates that synthetic inhibitors, such as the selected (thio)barbituric phenoxy-N-phenylacetamide derivative, can achieve significantly higher potency (lower IC50 values) compared to many natural product inhibitors. This highlights the power of rational drug design and chemical synthesis in optimizing molecular structures for potent enzyme inhibition.
However, natural products remain a vital source of novel chemical scaffolds and pharmacophores for drug discovery. Flavonoids, for instance, are a well-studied class of natural compounds with moderate to good urease inhibitory activity. Their widespread availability and generally favorable safety profiles make them attractive starting points for the development of new therapeutic agents.
The mode of inhibition also varies among different compounds. While thiourea acts as a competitive inhibitor, binding to the active site of urease and preventing the substrate (urea) from binding, other inhibitors may act through non-competitive or uncompetitive mechanisms. Understanding the specific mechanism of action is crucial for optimizing inhibitor design and predicting potential in vivo efficacy.
References
Evaluating Synergistic Effects of Urease Inhibitors: A Comparative Guide
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. This enzymatic action is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach by neutralizing gastric acid. The resultant increase in local pH contributes to tissue damage and inflammation. Consequently, inhibiting urease activity presents a promising therapeutic strategy to combat such infections.
While extensive research has been conducted on various urease inhibitors, information regarding a specific compound designated "Urease-IN-18" is not available in the public domain. Therefore, this guide will focus on a well-characterized urease inhibitor, Acetohydroxamic Acid (AHA) , to evaluate its synergistic effects with other compounds, particularly antibiotics. The principles and methodologies described herein provide a framework for assessing the synergistic potential of any urease inhibitor.
Synergistic Effects of Acetohydroxamic Acid (AHA) with Antibiotics
Acetohydroxamic acid (AHA) has been studied for its ability to enhance the efficacy of antibiotics, especially against urease-producing gram-negative bacteria. The primary mechanism of this synergy is believed to be the inhibition of urease, which prevents the local pH increase that can impair the activity of certain antibiotics.
Data Presentation: In Vitro Synergy of AHA with Various Antibiotics
A key study by Musher et al. (1974) investigated the interaction between AHA and 12 different antibiotics against 14 strains of gram-negative bacteria. The study found that synergy was observed in 17% of the interactions. The table below summarizes these findings, indicating the combinations for which synergy was reported.
| Urease Inhibitor | Combination Compound | Bacterial Strain(s) | Reported Interaction |
| Acetohydroxamic Acid (AHA) | Ampicillin | Proteus mirabilis, Klebsiella pneumoniae | Synergy |
| Carbenicillin | Pseudomonas aeruginosa, Proteus mirabilis | Synergy[1] | |
| Gentamicin | Klebsiella pneumoniae, Proteus mirabilis | Synergy | |
| Kanamycin | Proteus mirabilis | Synergy[1] | |
| Chloramphenicol | Proteus mirabilis | Synergy | |
| Nalidixic Acid | Proteus mirabilis | Synergy | |
| Tetracycline | Proteus rettgeri | Synergy | |
| Cephalothin | Proteus mirabilis | Antagonism | |
| Streptomycin | Proteus mirabilis | Antagonism |
Note: The term "Synergy" indicates that the combined effect of the two compounds was significantly greater than the sum of their individual effects. "Antagonism" indicates the opposite. Specific Fractional Inhibitory Concentration (FIC) indices were not detailed in the available abstract but were determined using a checkerboard titration method.[1][2]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine synergistic effects.
Checkerboard Microdilution Assay
This assay is the most common method for quantifying the synergistic effects of two antimicrobial agents.
Objective: To determine the minimum inhibitory concentration (MIC) of two compounds, alone and in all possible combinations, to calculate the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
96-well microtiter plates
-
Urease inhibitor (e.g., AHA) stock solution
-
Antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Multichannel pipette.
Procedure:
-
Plate Preparation: Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Serial Dilution of Compound A (Antibiotic): Create serial twofold dilutions of the antibiotic along the x-axis (columns 1-10). Column 11 serves as the control for Compound B alone, and column 12 is the growth control (broth and inoculum only).
-
Serial Dilution of Compound B (Urease Inhibitor): Create serial twofold dilutions of the urease inhibitor along the y-axis (rows A-G). Row H serves as the control for Compound A alone.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: Determine the MIC for each compound alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the following formula:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Mandatory Visualization: Experimental Workflow
Caption: Workflow of the Checkerboard Microdilution Assay.
Mechanism of Action and Rationale for Synergy
Urease Catalytic Mechanism
Urease possesses a bi-nickel active center essential for its catalytic activity. The enzyme hydrolyzes urea to produce ammonia and carbamate, which then spontaneously decomposes to form another molecule of ammonia and carbonic acid. This reaction significantly raises the pH of the surrounding environment.
Mandatory Visualization: Urease Mechanism
Caption: Urease action on urea and inhibition by AHA.
Mechanism of Synergy with Antibiotics
The synergistic effect of AHA with antibiotics against urease-producing bacteria is primarily attributed to the following:
-
Inhibition of Urease: AHA chelates the nickel ions in the urease active site, inactivating the enzyme.
-
Prevention of pH Increase: By inhibiting urease, AHA prevents the production of ammonia and the subsequent rise in local pH.
-
Enhanced Antibiotic Activity: Many antibiotics have optimal activity at a neutral or slightly acidic pH. The alkaline microenvironment created by urease activity can reduce their efficacy. By maintaining a lower pH, AHA allows the antibiotic to function more effectively, leading to a synergistic killing effect.
Potential Synergistic Effects in Cancer Therapy
The principle of modulating a microenvironment to enhance drug efficacy extends to cancer therapy. The tumor microenvironment is often characterized by hypoxia and acidosis (low pH), which can contribute to drug resistance, particularly for weakly basic chemotherapeutic drugs that require protonation to enter cells.
While direct urease inhibitors like AHA are not standard cancer therapies, the concept of altering tumor pH is an active area of research. For instance, urease itself has been explored as a component of anticancer strategies. By catalyzing urea hydrolysis to ammonia, urease can raise the pH of the acidic tumor microenvironment, potentially increasing the uptake and efficacy of certain chemotherapy drugs like doxorubicin.
Mandatory Visualization: Targeting Tumor Microenvironment
Caption: Conceptual pathway for enhancing chemotherapy via pH modulation.
This conceptual link highlights the broader potential of enzyme-based strategies to create synergistic effects by modifying pathological microenvironments, whether in bacterial infections or solid tumors.
Conclusion
While information on "this compound" is unavailable, the study of established urease inhibitors like Acetohydroxamic Acid provides valuable insights into the potential of synergistic therapeutic strategies. The combination of AHA with various antibiotics demonstrates clear synergistic activity against several pathogenic bacteria in vitro. This effect is primarily mediated by the inhibition of urease, which prevents the neutralization of the local microenvironment and thereby enhances antibiotic efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for evaluating the synergistic potential of novel urease inhibitors. Furthermore, the underlying principle of modulating microenvironmental factors to overcome drug resistance holds significant promise for broader applications, including the development of innovative combination therapies in oncology.
References
Benchmarking Urease-IN-18 against industry-standard urease inhibitors
For immediate release
This guide provides a comprehensive benchmark of Urease-IN-18 against established industry-standard urease inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. The following sections detail the comparative inhibitory activities, the experimental protocols used to derive this data, and the relevant biological pathways.
Quantitative Comparison of Urease Inhibitor Potency
The inhibitory efficacy of this compound and standard urease inhibitors was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data, summarized in the table below, is derived from various in vitro studies. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the source of the urease enzyme and the assay methodology.
| Inhibitor | IC50 (µM) | Enzyme Source | Reference |
| This compound | Data Not Available | - | - |
| Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | Not Specified | [1] |
| 27.0 ± 0.5 | Not Specified | [2] | |
| 42.12 | Jack Bean | ||
| 46.27 | Not Specified | ||
| 900 | Soybean | [3] | |
| Thiourea (B124793) | 20.8 | Not Specified | [4] |
| 21.00 ± 0.11 | Not Specified | [5] | |
| 21.25 | Not Specified | [4] | |
| 21.86 | Not Specified | [4] | |
| 22.8 ± 1.31 | Not Specified | [1] | |
| 23.00 | Not Specified | [4][6] | |
| Hydroxyurea | 37 µg/mL | Jack Bean | |
| 100.0 ± 2.5 | Not Specified | [6] | |
| N-(n-butyl)thiophosphoric triamide (NBPT) | 100 nM | Canavalia ensiformis (jack bean) |
Note: A direct comparison of all IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following is a generalized protocol for determining urease inhibitory activity, based on common methodologies cited in the literature.
In Vitro Urease Inhibition Assay (Berthelot Method)
This assay determines the concentration of ammonia (B1221849) produced by the urease-catalyzed hydrolysis of urea (B33335). The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated by measuring the reduction in ammonia production.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor (e.g., this compound, Acetohydroxamic Acid)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite (B82951) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in the appropriate phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of urease enzyme to each well. Then, add varying concentrations of the test inhibitor to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Colorimetric Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent. This will produce a colored indophenol (B113434) complex in the presence of ammonia.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 625-630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
Visualizing Key Processes
To better illustrate the experimental and biological contexts of urease inhibition, the following diagrams are provided.
References
- 1. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 2. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Personal Protective Equipment for Urease-in-18
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Urease-IN-18, a novel enzyme inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, these protocols are established based on best practices for handling potent research chemicals and similar enzyme inhibitors. Adherence to these guidelines is critical to mitigate potential health risks in the laboratory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE for various laboratory activities involving this compound is summarized below.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps (B75204) on vials and tubes are securely fastened.[1] |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust.[1] |
Operational Plans: From Handling to Disposal
Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
PPE Donning and Doffing Workflow
Step-by-Step Donning Protocol:
-
Gown/Lab Coat: Put on a disposable gown or a clean, buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position securely over the eyes and face.[2]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.[1]
Step-by-Step Doffing Protocol:
-
Gloves: Remove the outer pair of gloves (if double-gloved) and then the inner pair, avoiding contact with the outer surface.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator (if used): Remove from the back of the head without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3]
Experimental Protocol: General Urease Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory effect of this compound on urease activity.
Materials:
-
Purified Urease enzyme
-
This compound (test compound)
-
Urea (B33335) (substrate)
-
Phosphate buffer (e.g., pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the urease enzyme solution to each well. Add the this compound dilutions to the test wells. Include control wells with enzyme and solvent only (no inhibitor) and blank wells (buffer only).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the urea substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the microplate in a reader and measure the rate of ammonia (B1221849) production or a coupled indicator reaction at a specific wavelength. Take kinetic readings at regular intervals.
Urease Inhibition Assay Workflow
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.[1]
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Designated, sealed chemical waste bag or container. | Place contaminated gloves, gowns, weighing paper, pipette tips, and other solid materials in the designated container.[1] |
| Liquid Waste | Clearly labeled, sealed hazardous waste container. | Collect all solutions containing this compound in the appropriate container. Do not mix with other waste streams unless compatible.[1][4] |
| Sharps | Puncture-resistant sharps container. | Dispose of any needles, scalpels, or other sharps that are contaminated with this compound in a designated sharps container. |
General Disposal Guidelines:
-
Never dispose of this compound down the drain.[5]
-
Ensure all waste containers are clearly labeled with the contents.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Store waste in a designated, secure area away from general laboratory traffic while awaiting pickup.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
